1-Benzylimidazolidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-7-12(8-11-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSSDDTWCXOPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363869 | |
| Record name | 1-benzylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114981-11-2 | |
| Record name | 1-benzylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzylimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1-Benzylimidazolidin-4-one and its Derivatives
This technical guide provides a comprehensive overview of the synthetic methodologies for this compound and its derivatives. The imidazolidin-4-one scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. This document details key synthetic protocols, presents quantitative data for comparative analysis, and illustrates the primary reaction pathways.
Core Synthesis of this compound
The synthesis of the parent this compound structure can be achieved through a straightforward cyclization reaction. One of the most direct methods involves the reaction of an aldehyde or ketone with an aminoacetamide.[1] A common route starts with N-benzylaminoacetamide and formaldehyde.[1]
The reaction proceeds by forming 1-benzyl-3-(hydroxymethyl)imidazolidin-4-one as an intermediate.[1] Subsequent removal of the hydroxymethyl group, typically by careful distillation at low pressure, yields the target this compound.[1] This method provides a simple and accessible route to the core scaffold.[1]
Synthesis of Imidazolidin-4-one Derivatives
Several robust and versatile multicomponent reactions are employed for the synthesis of highly substituted imidazolidin-4-one derivatives. These methods allow for the rapid generation of molecular diversity from simple starting materials.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and convenient method for preparing 5-substituted and 5,5-disubstituted hydantoins (imidazolidine-2,4-diones), which are closely related to imidazolidin-4-ones.[2] The reaction typically involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium carbonate in aqueous ethanol.[2] This multicomponent reaction works well for a variety of aliphatic and aromatic aldehydes and ketones.[2]
The mechanism begins with the formation of an iminium ion from the carbonyl compound and ammonium carbonate. Cyanide then adds to this intermediate to form an α-aminonitrile.[3] The aminonitrile undergoes intramolecular cyclization and rearrangement to yield the final hydantoin product.[4]
Strecker Synthesis
The Strecker synthesis is a fundamental method for producing α-amino acids from aldehydes or ketones, which are key precursors for imidazolidin-4-ones.[3][5][6] The process involves three main steps: the formation of an imine from an aldehyde and ammonia, the addition of cyanide to form an α-aminonitrile, and subsequent hydrolysis of the nitrile to a carboxylic acid.[3]
The reaction is typically initiated with an aldehyde, ammonium chloride (as a source of ammonia), and potassium cyanide.[7] The resulting α-aminonitrile is a versatile intermediate that can be hydrolyzed to an α-amino acid, which can then be used in cyclization reactions to form the imidazolidin-4-one ring.[5][8]
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi four-component reaction is a powerful tool for generating complex molecules, including precursors to imidazolidin-4-ones, in a single step.[9] This reaction involves an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative.[9] A subsequent oxidative radical cyclization of the Ugi product can afford highly functionalized imidazolidinones.[10] This approach is highly valued for its efficiency and ability to create diverse molecular libraries for drug discovery.[11]
Experimental Protocols
General Synthesis of 3,5-Disubstituted Imidazolidine-2,4-diones[13]
-
Synthesis of C-Arylglycine: A Strecker synthesis is performed using an appropriate 4-arylaldehyde, sodium cyanide, and ammonium chloride. This is followed by acid hydrolysis to form the C-arylglycine derivative.
-
Cyclization: The C-arylglycine derivative (e.g., C-4-Methylphenylglycine, 9 mmol) is reacted with phenyl isocyanate (PhNCO, 9 mmol).
-
Reflux: The resulting aroylimidazilidinic acid is refluxed for 1 hour with 40 mL of 6N HCl solution.
-
Isolation: The white crystalline product is filtered, washed with H₂O, air-dried, and recrystallized from an ethanol/H₂O (1:1) mixture.
Synthesis of 2-(3-oxo-3-phenylpropanoyl)-3-(substituted aryl)-1-thiazolidin-4-ones (as an example of a related heterocyclic synthesis)[14]
-
Schiff Base Formation: Ketoanils are prepared by condensing 2,4-dioxo-4-phenyl butanal with various primary amines in ethanol. The mixture is refluxed for 3 hours, cooled on an ice bath, and the resulting solid is filtered and washed with diethyl ether.
-
Cyclocondensation: The Schiff base product (0.02 mol) and thioglycolic acid (0.03 mol) are mixed in dry benzene.
-
Reflux: The reaction mixture is refluxed for 6 hours.
-
Workup: The hot mixture is concentrated to half its volume, cooled, and neutralized with aqueous sodium bicarbonate solution to remove unreacted acid.
-
Purification: The precipitated product is filtered, washed with water, dried, and purified by crystallization from methanol.
Synthesis of Imidazolidine-4-ones via Schiff Base Cyclization[15]
-
Hydrazone Synthesis: Carboxylic acid hydrazide is reacted with various substituted aromatic aldehydes to yield hydrazone derivatives.
-
Cyclization: Equimolar quantities (0.001 mol) of the hydrazone and phenylalanine are dissolved in 20 mL of tetrahydrofuran.
-
Reflux: The mixture is refluxed for 24 hours.
-
Isolation: After cooling, the resulting solid is filtered and recrystallized from absolute methanol to yield the imidazolidine-4-one product.
Data Presentation
Table 1: Yields and Melting Points of Synthesized Imidazolidin-4-one Derivatives
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Reference |
| IM-1 | 3-Phenyl, 5-(4-methylphenyl) | 77.5 | 198-199 | [12] |
| Derivative 8 | 2-(p-anisyl)-3-(1-pheny-3-pyrazolidone) | 86 | 125-126 | [13] |
| Derivative 9 | 2-(p-hydroxyphenyl)-3-(1-pheny-3-pyrazolidone) | 87 | 200-202 | [13] |
| Derivative 10 | 2-(p-nitrophenyl)-3-(1-pheny-3-pyrazolidone) | 83 | 165-167 | [13] |
| Derivative 11 | 2-(p-chlorophenyl)-3-(1-pheny-3-pyrazolidone) | 85 | 185-186 | [13] |
| Enantioenriched 4-Imidazolidinone | gem-Disubstituted | up to >99 | Not Specified | [14] |
Table 2: Spectroscopic Data for a Representative Imidazolidin-4-one Derivative (IM-1)[13]
| Technique | Data |
| IR (νmax, cm-1) | 3236 (N-H), 2921 (CH₃), 1715 (C=O) |
| ¹H-NMR (δ, ppm) | 2.49 (s, 3H, Ar-CH₃), 5.52 (s, 1H, C5), 7.41–7.71 (m, 9H, aromatics), 9.21 (s, 1H, NH) |
Conclusion
The synthesis of this compound and its derivatives is well-established, with several reliable and versatile methods available to researchers. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Multicomponent reactions like the Bucherer-Bergs, Strecker, and Ugi reactions are particularly powerful for creating libraries of diverse imidazolidin-4-one derivatives for drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the practical synthesis and further exploration of this important class of heterocyclic compounds.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Imidazolidinone synthesis [organic-chemistry.org]
- 11. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 1-Benzylimidazolidin-4-one and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological mechanism of action for 1-benzylimidazolidin-4-one is limited in publicly available scientific literature. This guide provides an in-depth overview of the known and potential mechanisms of action based on studies of structurally related imidazolidin-4-one derivatives. The information presented herein is intended to serve as a foundational resource to inform future research and drug discovery efforts.
Executive Summary
The imidazolidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. Derivatives of this core structure have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. While the precise molecular mechanisms of this compound remain to be fully elucidated, research on analogous compounds suggests several plausible pathways through which it may exert its biological effects. These include the induction of apoptosis in cancer cells via the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway, disruption of bacterial cell membranes, and inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2). This technical guide consolidates the current understanding of the biological activities of imidazolidin-4-one derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further investigation into this promising class of compounds.
Potential Mechanisms of Action
Based on the body of research surrounding the imidazolidin-4-one core, the following mechanisms of action are proposed for this compound and its derivatives.
Anticancer Activity: Induction of ROS-Dependent Apoptosis
Several studies on imidazolidin-4-one derivatives have highlighted their potential as anticancer agents. A key mechanism identified is the induction of apoptosis in cancer cells, a process of programmed cell death, through the generation of reactive oxygen species (ROS).
Elevated intracellular ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, which in turn can trigger the apoptotic cascade. One of the critical signaling pathways activated by ROS is the c-Jun N-terminal kinase (JNK) pathway. Activation of JNK can lead to the phosphorylation of various downstream targets, ultimately resulting in the activation of caspases and the execution of apoptosis.[1][2]
Caption: Proposed ROS-dependent JNK-mediated apoptosis pathway for imidazolidin-4-one derivatives.
Antimicrobial Activity: Bacterial Membrane Disruption
Certain imidazolidin-4-one derivatives have demonstrated potent and broad-spectrum antibacterial activity. The proposed mechanism of action involves the disruption of bacterial cell membranes. By compromising the integrity of this essential barrier, these compounds can induce leakage of intracellular contents and dissipate the membrane potential, leading to bacterial cell death. This direct physical mechanism of action is advantageous as it may be less prone to the development of bacterial resistance compared to mechanisms that target specific enzymes.
Caption: Proposed mechanism of antibacterial action via membrane disruption.
Anti-inflammatory Activity: Enzyme Inhibition
The imidazolidin-4-one scaffold has also been explored for its anti-inflammatory properties. A likely mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, imidazolidin-4-one derivatives can reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Caption: Inhibition of the COX-2 pathway by imidazolidin-4-one derivatives.
Quantitative Data on Imidazolidin-4-one Derivatives
The following tables summarize the quantitative biological activity data for various imidazolidin-4-one derivatives from the literature. This data can serve as a benchmark for future structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of Imidazolidin-4-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9r | HCT116 (Colon) | Not specified | [1][2] |
| Compound 9r | SW620 (Colon) | Not specified | [1] |
| 2-thioxoimidazolidin-4-one analog 7e | HepG2 (Liver) | 15.49 | [3] |
| 2-thioxoimidazolidin-4-one analog | HepG-2 (Liver) | 2.33 µg/ml | [4] |
| Imidazoline derivative | HCT-116 (Colon) | 0.76 µg/ml | [4] |
Table 2: Anti-inflammatory Activity of Imidazolidin-4-one Derivatives
| Compound ID | Enzyme Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4k | COX-2 | 0.07 | >186 | [5] |
| Compound 4f | COX-2 | 0.08 | 131.59 | [5] |
| Compound 4i | COX-2 | 0.08 | >163 | [5] |
Table 3: Antimicrobial Activity of Thiazolidin-4-one and Imidazolidin-4-one Derivatives
| Compound Class | Bacterial Strain | MIC (mg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-ones | S. Typhimurium | 0.008 - 0.24 | [6] |
| 2,3-diaryl-thiazolidin-4-ones | S. aureus | 0.008 - 0.24 | [6] |
| Benzothiazolylthiazolidin-4-one | E. coli | 0.10 - 0.75 | [7] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to elucidating the mechanism of action of this compound and its derivatives.
ROS-Dependent Apoptosis Assay
Objective: To determine if a compound induces apoptosis in cancer cells through the generation of reactive oxygen species.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HCT116, SW620) in appropriate media and conditions.
-
Compound Treatment: Treat cells with varying concentrations of the test compound for a specified duration. Include a vehicle control and a positive control (e.g., H₂O₂).
-
ROS Detection:
-
Following treatment, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
After treatment, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.
-
-
JNK Activation (Western Blot):
-
Lyse the treated cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies against phosphorylated JNK (p-JNK) and total JNK.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. An increased p-JNK/total JNK ratio indicates JNK activation.[8][9][10]
-
References
- 1. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Solubility and Stability of 1-Benzylimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylimidazolidin-4-one is a heterocyclic organic compound belonging to the imidazolidinone class. This scaffold is of significant interest in medicinal chemistry, appearing in various compounds explored for a range of biological activities. A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is a critical prerequisite for its advancement in any research or development pipeline. These parameters are fundamental to designing valid biological assays, developing suitable formulations, and ensuring the integrity and shelf-life of the compound.
This technical guide outlines the standard methodologies for systematically evaluating the solubility and stability of this compound, in line with pharmaceutical industry best practices and regulatory guidelines.
Solubility Assessment
Solubility is a key determinant of a compound's absorption and bioavailability. The equilibrium solubility is typically determined in a range of aqueous and organic solvents.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are placed in an orbital shaker and agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the samples are allowed to stand to permit the settling of undissolved solids.
-
An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove all solid particles.[1]
-
The filtrate is then diluted with an appropriate mobile phase.
-
The concentration of the dissolved compound in the diluted filtrate is quantified using a validated, stability-indicating HPLC method.[1]
-
The experiment is performed in triplicate for each solvent and temperature.
Illustrative Solubility Data
The following table represents a template for presenting solubility data for this compound.
| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) | Qualitative Description |
| Water | 25 | 0.5 | Slightly Soluble |
| PBS (pH 7.4) | 37 | 0.8 | Slightly Soluble |
| 0.1 N HCl | 37 | 1.2 | Soluble |
| Ethanol | 25 | 15.0 | Freely Soluble |
| DMSO | 25 | > 100 | Very Soluble |
Experimental Workflow for Solubility Determination
Stability Assessment and Forced Degradation
Stability testing provides insights into how the quality of a compound changes over time under various environmental factors. Forced degradation (or stress testing) is conducted to identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[1]
Methodology: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:
-
Acidic Hydrolysis: The solution is mixed with 0.1 N HCl and kept at 60°C for up to 48 hours.
-
Alkaline Hydrolysis: The solution is mixed with 0.1 N NaOH and kept at 60°C for up to 48 hours. The imidazolidinone ring is susceptible to hydrolysis, particularly under basic conditions.
-
Neutral Hydrolysis: The solution is mixed with water and kept at 60°C for up to 48 hours.
-
Oxidative Degradation: The solution is mixed with 3% hydrogen peroxide (H₂O₂) and stored at room temperature for up to 48 hours.
-
Thermal Degradation: The solid compound is placed in a thermostatically controlled oven at 80°C for 72 hours.
-
Photostability: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample is kept in the dark.
Analysis: Samples are collected at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyzed by a validated stability-indicating HPLC-UV method. The percentage of degradation is calculated by comparing the peak area of the parent compound to its initial area. Mass balance should be assessed to ensure that all degradation products are accounted for.
Illustrative Stability Data
The following table provides a template for summarizing forced degradation results.
| Stress Condition | Time (hours) | Illustrative % Degradation | No. of Degradants | Observations |
| 0.1 N HCl (60°C) | 24 | ~ 5% | 1 | Minor degradation observed. |
| 0.1 N NaOH (60°C) | 8 | ~ 25% | 2 | Significant degradation; potential ring opening. |
| Water (60°C) | 48 | < 2% | 0 | Compound is relatively stable in neutral water. |
| 3% H₂O₂ (RT) | 24 | ~ 8% | 1 | Moderate sensitivity to oxidation. |
| Thermal (80°C, solid) | 72 | < 1% | 0 | Thermally stable in solid form. |
| Photolytic (ICH Q1B) | - | ~ 10% | 1 | Compound shows some photosensitivity. |
Plausible Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound under hydrolytic conditions, especially alkaline, is likely the cleavage of the amide bond within the imidazolidinone ring.
Conclusion
This guide presents a systematic approach for the comprehensive evaluation of the solubility and stability of this compound. The described protocols, including the shake-flask method for solubility and a comprehensive forced degradation study, are essential for generating the foundational physicochemical data required for any drug discovery and development program. The illustrative data tables and workflow diagrams provide a clear template for experimental design and data presentation. A thorough characterization of these properties is indispensable for making informed decisions during lead optimization, formulation development, and regulatory submission.
References
The Diverse Biological Activities of Imidazolidine-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazolidine-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the core biological properties of imidazolidine-4-one derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant effects. The information is presented to facilitate research and drug development efforts in these critical therapeutic areas.
Core Biological Activities
Imidazolidine-4-one derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery. The core structure allows for diverse substitutions, enabling the fine-tuning of their biological profiles. Key activities reported in the literature include:
-
Anticancer Activity: A significant number of imidazolidine-4-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Mechanistic studies have revealed that some of these compounds induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
-
Antimicrobial Activity: The imidazolidine-4-one nucleus is a key feature in a variety of compounds exhibiting potent antibacterial and antifungal properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
-
Anticonvulsant Activity: Several imidazolidine-4-one derivatives have been investigated for their potential to manage seizures. Their efficacy has been demonstrated in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological data for various imidazolidine-4-one derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Imidazolidine-4-one Derivatives (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9r | HCT116 (Colon) | 9.44 | [1] |
| SW620 (Colon) | 10.95 | [1] | |
| Compound 7 | HepG-2 (Liver) | >100 (approx.) | [2] |
| HCT-116 (Colon) | >100 (approx.) | [2] | |
| Compound 9 | HepG-2 (Liver) | 74.21 (µg/mL) | [2] |
| HCT-116 (Colon) | 72.46 (µg/mL) | [2] | |
| 2-thioxoimidazolidin-4-one derivative 2 | HepG2 (Liver) | 0.18 | [3] |
| 2-thioxoimidazolidin-4-one derivative 4 | HepG2 (Liver) | 0.017 | [3] |
| Imidazolidine-2,4-dione derivative 3e | MCF-7 (Breast) | LD50: 20.4 (µg/mL) | [4] |
Note: IC50 is the half-maximal inhibitory concentration. Data presented in µg/mL has been noted accordingly.
Table 2: Antimicrobial Activity of Imidazolidine-4-one Derivatives (MIC Values)
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazolidine derivative 4d | Escherichia coli | - | [5] |
| Imidazolidine derivative 4f | Escherichia coli | - | [5] |
| Benzoylaminocarbothioyl pyrrolidine 3a | C. krusei | 25 | [6] |
| Benzoylaminocarbothioyl pyrrolidines 3a-e, 5b | C. albicans, C. krusei, C. parapsilosis, C. tropicalis, C. glabrata | 50-100 | [6] |
| Benzoylaminocarbothioyl pyrrolidines 3b-e | Gram-negative and Gram-positive bacteria | 100-400 | [6] |
Note: MIC is the minimum inhibitory concentration. Some data from reference[5] indicated enhanced activity against Gram-negative bacteria compared to gentamycin, but specific MIC values were not provided in the abstract.
Table 3: Anticonvulsant Activity of Imidazolidine-4-one Derivatives (ED50 Values)
| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |
| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d) | Mice | MES | 18.5 | [7] |
| Mice | sc-PTZ | 15.3 | [7] | |
| N-substituted α-hydroxyimide 1g | Mice | MES | 29 | [8] |
Note: ED50 is the median effective dose. The MES test evaluates protection against generalized tonic-clonic seizures, while the sc-PTZ test is a model for absence seizures.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the replication and validation of these findings.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazolidine-4-one derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the imidazolidine-4-one derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model for generalized tonic-clonic seizures.
-
Animal Preparation: Use adult male mice or rats, allowing them to acclimatize to the laboratory environment.
-
Compound Administration: Administer the imidazolidine-4-one derivatives intraperitoneally or orally at various doses. A vehicle control group and a standard anticonvulsant drug (e.g., phenytoin) group should be included.
-
Electroshock Application: At the time of peak effect of the compound, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
ED50 Determination: Calculate the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Mandatory Visualizations
Signaling Pathway: ROS-Dependent Apoptosis
Several imidazolidine-4-one derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptosis.
Caption: ROS-dependent JNK-mediated apoptotic pathway induced by imidazolidine-4-one derivatives.
Experimental Workflow: General Synthesis of Imidazolidine-4-ones
A common synthetic route to imidazolidine-4-one derivatives involves a multi-component reaction or a cyclization approach. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for imidazolidine-4-one derivatives.
References
- 1. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell [mdpi.com]
- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsant properties of 3-oxo- and 3-imino-4-substituted 1,2,5-thiadiazolidine 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
The Ascendant Role of 1-Benzylimidazolidin-4-one in Asymmetric Synthesis: A Technical Guide
For Immediate Release
In the landscape of modern synthetic chemistry, the quest for stereochemical control remains a paramount objective. For researchers, scientists, and professionals in drug development, the ability to selectively synthesize a single enantiomer of a chiral molecule is critical. This in-depth technical guide explores the utility of 1-benzylimidazolidin-4-one as a robust chiral auxiliary in asymmetric synthesis. This guide will detail its synthesis, application in key carbon-carbon bond-forming reactions, and methods for its subsequent removal, providing a comprehensive resource for chemists at the forefront of innovation.
Introduction to Chiral Auxiliaries and the Imidazolidin-4-one Scaffold
Asymmetric synthesis is a cornerstone of modern organic chemistry, with chiral auxiliaries representing a powerful and reliable strategy for inducing stereoselectivity.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to one of two diastereomeric pathways.[1] The auxiliary is then removed, yielding an enantiomerically enriched product. The imidazolidin-4-one core has emerged as a privileged scaffold in medicinal chemistry and as a component of novel chiral ligands.[2][3] The strategic placement of a benzyl group at the N1 position of the imidazolidin-4-one ring system provides a key steric directing group, influencing the facial selectivity of reactions at a prochiral center.
Synthesis of this compound
The preparation of the this compound auxiliary can be achieved through a multi-step synthesis starting from readily available materials. A common route involves the condensation of an N-benzylated amino acid derivative with an appropriate cyclizing agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Benzylglycine ethyl ester
-
Paraformaldehyde
-
Triethylamine
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of N-benzylglycine ethyl ester (1.0 eq) in toluene, add paraformaldehyde (1.2 eq) and triethylamine (1.1 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Application in Asymmetric Synthesis
The this compound auxiliary is employed in a variety of asymmetric transformations, including alkylations, aldol reactions, and Michael additions. The general workflow involves the acylation of the auxiliary, followed by the diastereoselective reaction and subsequent cleavage of the auxiliary.
Diagram 1: General Experimental Workflow
A generalized workflow for the application of this compound as a chiral auxiliary.
Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from N-acyl-1-benzylimidazolidin-4-ones provides a reliable method for the synthesis of chiral carboxylic acid derivatives. The bulky benzyl group on the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Table 1: Representative Data for Asymmetric Alkylation
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | LDA | >95:5 | 85-95 |
| Allyl iodide | NaHMDS | >95:5 | 80-90 |
| Methyl iodide | LDA | >90:10 | 88-96 |
| Ethyl iodide | KHMDS | >92:8 | 82-93 |
Note: Data is representative and may vary based on specific substrates and reaction conditions.
Experimental Protocol: Asymmetric Benzylation
Materials:
-
N-Propionyl-1-benzylimidazolidin-4-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA)
-
Benzyl bromide
-
Saturated aqueous Ammonium Chloride
Procedure:
-
Dissolve N-propionyl-1-benzylimidazolidin-4-one (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography.
Diagram 2: Proposed Stereochemical Model for Asymmetric Alkylation
Facial shielding by the benzyl group directs the electrophile.
Asymmetric Aldol Reactions
Similar to alkylations, aldol reactions of boron or lithium enolates derived from N-acyl-1-benzylimidazolidin-4-ones proceed with a high degree of diastereoselectivity to afford syn-aldol adducts.
Table 2: Representative Data for Asymmetric Aldol Reactions
| Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | Bu₂BOTf, DIPEA | >98:2 | 80-90 |
| Benzaldehyde | LiHMDS | >95:5 | 85-95 |
| Acetaldehyde | TiCl₄, DIPEA | >97:3 | 75-85 |
Note: Data is representative and may vary based on specific substrates and reaction conditions.
Asymmetric Michael Additions
The conjugate addition of enolates derived from this auxiliary to α,β-unsaturated carbonyl compounds provides access to chiral 1,5-dicarbonyl compounds with high diastereoselectivity.
Table 3: Representative Data for Asymmetric Michael Additions
| Michael Acceptor | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl acrylate | LDA | >90:10 | 70-80 |
| Cyclohexenone | KHMDS | >95:5 | 75-85 |
| Crotonaldehyde | NaHMDS | >92:8 | 65-75 |
Note: Data is representative and may vary based on specific substrates and reaction conditions.
Cleavage of the Chiral Auxiliary
A critical step in the synthetic sequence is the mild and efficient removal of the chiral auxiliary to unmask the desired chiral product and allow for the recovery of the auxiliary.[4] Various methods can be employed depending on the desired functional group.
Table 4: Cleavage Methods for N-Acyl-1-benzylimidazolidin-4-ones
| Desired Product | Reagents | Typical Yield (%) |
| Carboxylic Acid | LiOH, H₂O₂ | 85-95 |
| Primary Alcohol | LiBH₄ or LiAlH₄ | 80-95 |
| Aldehyde | DIBAL-H | 70-85 |
| Methyl Ester | NaOMe, MeOH | 80-90 |
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
Alkylated N-acyl-1-benzylimidazolidin-4-one
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide
-
Lithium hydroxide
-
Aqueous sodium sulfite
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 1-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the desired carboxylic acid with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the product.
Diagram 3: Cleavage Pathways
Selective cleavage of the auxiliary to yield different functional groups.
Conclusion
This compound has demonstrated its potential as a valuable chiral auxiliary for asymmetric synthesis. Its straightforward preparation, high diastereoselectivity in key C-C bond-forming reactions, and versatile cleavage options make it an attractive tool for the synthesis of complex chiral molecules. For researchers in drug discovery and development, the reliable stereocontrol offered by this auxiliary provides a significant advantage in the efficient construction of enantiomerically pure compounds. Further exploration of its applications in a broader range of asymmetric transformations is anticipated to solidify its position in the synthetic chemist's toolkit.
References
An In-depth Technical Guide to the Structural Elucidation of Novel Imidazolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidin-2-one derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] This scaffold is a key structural component in a variety of biologically active molecules and FDA-approved drugs, exhibiting a wide range of therapeutic properties including antiviral, antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4] The precise determination of the three-dimensional structure of novel imidazolidin-2-one derivatives is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for guiding further drug design and optimization efforts.
This technical guide provides a comprehensive overview of the modern analytical techniques and methodologies employed in the structural elucidation of novel imidazolidin-2-one derivatives. It is designed to serve as a practical resource for researchers and scientists involved in the synthesis, characterization, and development of these promising therapeutic agents. The guide covers key experimental protocols, data interpretation, and the integration of various spectroscopic and crystallographic techniques to unambiguously determine the chemical structure of these compounds.
Core Analytical Techniques
The structural elucidation of novel organic compounds, including imidazolidin-2-one derivatives, relies on a synergistic combination of several powerful analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a complete and unambiguous structural assignment.[5]
1D NMR Experiments:
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), the relative number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting or multiplicity).[5]
-
¹³C NMR (Carbon-13 NMR): This experiment provides information about the number of different types of carbon atoms in a molecule and their chemical environment.[5]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, and to identify quaternary carbons.[5]
2D NMR Experiments:
2D NMR experiments are crucial for establishing the connectivity between atoms in a molecule, which is essential for assembling the final structure.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds (²JHH, ³JHH). It is used to identify spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteroatoms, most commonly ¹³C.[7] This allows for the direct assignment of protons to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[7] HMBC is critical for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of a molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and to deduce its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS):
Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis.[9][10][11] In a typical MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are then analyzed.[10][11] This fragmentation pattern provides valuable structural information and can be used to identify specific substructures within the molecule.[10] Common fragmentation techniques include collision-induced dissociation (CID).[11]
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. For imidazolidin-2-one derivatives, key characteristic absorption bands include:
-
N-H stretch: Typically observed in the range of 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong absorption band usually found between 1680 and 1750 cm⁻¹.[12][13]
-
C-N stretch: Generally appears in the 1250-1350 cm⁻¹ region.
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of a compound.[14][15] The ability to obtain a high-quality single crystal is often the limiting factor for this technique. The structures of several imidazolidin-2-one derivatives have been confirmed by single crystal X-ray crystallographic analysis.[14][15]
Data Presentation: Summarized Spectroscopic Data
The following tables summarize typical spectroscopic data for substituted imidazolidin-2-one derivatives. Note that the exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and the solvent used for analysis.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Imidazolidin-2-one Ring
| Position | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| 1 | N-H | 5.0 - 8.0 | - | Broad singlet, exchangeable with D₂O. |
| 2 | C=O | - | 155 - 165 | Carbonyl carbon.[2][3] |
| 3 | N-H / N-R | 5.0 - 8.0 / Varies | - | Chemical shift depends on the substituent. |
| 4 | CH/CH₂ | 3.0 - 4.5 | 40 - 60 | Chemical shifts are highly dependent on substituents. |
| 5 | CH/CH₂ | 3.0 - 4.5 | 40 - 60 | Chemical shifts are highly dependent on substituents. |
Table 2: Key IR Absorption Frequencies for Imidazolidin-2-one Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium to Strong |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (amide) | 1680 - 1750 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Table 3: Common Mass Spectrometry Fragmentation Patterns
| Precursor Ion | Fragmentation Pathway | Common Fragment Ions |
| [M+H]⁺ | Cleavage of substituents | Loss of side chains |
| [M+H]⁺ | Ring opening | Fragments corresponding to the diamine precursor |
| [M+H]⁺ | Loss of CO | [M+H-28]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structural elucidation of novel imidazolidin-2-one derivatives.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified imidazolidin-2-one derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
1D NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, CH₃, and quaternary carbons.
-
-
2D NMR Data Acquisition:
-
Acquire a gCOSY (gradient-selected COSY) spectrum to establish ¹H-¹H correlations.
-
Acquire a gHSQC (gradient-selected HSQC) spectrum to determine ¹H-¹³C one-bond correlations.
-
Acquire a gHMBC (gradient-selected HMBC) spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling constant (e.g., 8 Hz) based on the expected structure.
-
If stereochemistry is a key question, acquire a NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space ¹H-¹H correlations.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
Integrate the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants.
-
Analyze the 2D correlation spectra to build up molecular fragments and connect them to form the complete structure.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solvent should be compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or by coupling the MS to a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum in positive or negative ion mode, depending on the nature of the compound. ESI is a common ionization method for imidazolidin-2-one derivatives.
-
Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the accurate mass to calculate the elemental composition of the molecule using a formula calculator.
-
Protocol 3: Tandem Mass Spectrometry (MS/MS)
-
Data Acquisition:
-
Following HRMS analysis, perform an MS/MS experiment on the molecular ion of interest.
-
Isolate the precursor ion in the first stage of the mass spectrometer.
-
Induce fragmentation of the isolated precursor ion using an appropriate activation method (e.g., CID) with varying collision energies.
-
Acquire the mass spectrum of the resulting product ions in the second stage of the mass spectrometer.
-
-
Data Analysis:
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Correlate the observed fragments with the proposed structure of the molecule to confirm its identity and connectivity.
-
Protocol 4: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the imidazolidin-2-one derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Visualizations: Workflows and Pathways
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel imidazolidin-2-one derivative.
Caption: A logical workflow for the structural elucidation of novel compounds.
Signaling Pathway Example
Many imidazolidin-2-one derivatives have been shown to interact with G-protein coupled receptors (GPCRs), such as α-adrenergic and imidazoline receptors.[14][15][16][17] The following diagram illustrates a generalized signaling pathway for an imidazolidin-2-one derivative acting as an agonist at an α₂-adrenergic receptor.
Caption: Generalized signaling pathway for an α₂-adrenergic receptor agonist.
Conclusion
The structural elucidation of novel imidazolidin-2-one derivatives is a multi-faceted process that requires the careful application and interpretation of a suite of modern analytical techniques. A systematic approach, combining high-resolution mass spectrometry for molecular formula determination, a suite of 1D and 2D NMR experiments for establishing connectivity and stereochemistry, and, when possible, single-crystal X-ray crystallography for definitive structural confirmation, is essential for unambiguous structure assignment. The detailed protocols and workflows presented in this guide provide a robust framework for researchers in the field, ultimately facilitating the discovery and development of new therapeutic agents based on the versatile imidazolidin-2-one scaffold.
References
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. Tandem Mass Spectrometry | Scilit [scilit.com]
- 10. fiveable.me [fiveable.me]
- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. N-(Imidazolidin-2-ylidene)-1-arylmethanamine oxides: synthesis, structure and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-[(Imidazolidin-2-yl)imino]indazole. Highly alpha 2/I1 selective agonist: synthesis, X-ray structure, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1-Benzylimidazolidin-4-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazolidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse range of biological activities. Within this class, 1-benzylimidazolidin-4-one analogs represent a specific chemical space with emerging therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their synthesis, biological evaluation, and potential mechanisms of action. While research directly focused on the 1-benzyl substitution pattern is nascent, this document draws upon data from structurally related imidazolidin-4-one derivatives to provide a foundational understanding for future drug discovery and development efforts. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising class of molecules.
Antischistosomal Activity of Imidazolidinone Analogs
Schistosomiasis remains a significant global health problem, and the emergence of praziquantel-resistant Schistosoma strains necessitates the discovery of novel therapeutic agents. Imidazolidinone derivatives have shown promise in this area. Notably, a series of 3-benzyl-imidazolidine-2,4-dione and 3-benzyl-2-thioxo-imidazolidin-4-one analogs have been evaluated for their in vitro activity against adult Schistosoma mansoni worms.
One of the most potent compounds identified is 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (PT5) . This derivative demonstrated significant schistosomicidal effects, killing 100% of adult worms within 24 hours of exposure at a concentration of 58 µM.[1][2] This activity was accompanied by observable damage to the worm tegument, including the formation of bubbles and peeling, suggesting a direct cytotoxic effect.[1][2] The potent activity of the arylazo-substituted analog highlights the importance of the substituent at the 5-position of the imidazolidinone ring in conferring antischistosomal properties.[1]
Quantitative Data on Antischistosomal Activity
| Compound ID | Structure | Concentration (µM) | Time to 100% Worm Mortality | Reference |
| PT5 | 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one | 58 | 24 hours | [1][2] |
Antibacterial Activity of Imidazolidin-4-one Analogs
The rise of antibiotic resistance is a critical threat to public health, driving the search for new classes of antibacterial agents. Imidazolidin-4-one derivatives have been investigated for their potential to address this challenge. Studies on bis-cyclic imidazolidin-4-one derivatives have demonstrated their potent and broad-spectrum antibacterial activity.[3] These compounds were designed as mimics of host defense peptides and have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3]
Mechanistic studies suggest that these imidazolidin-4-one analogs exert their antibacterial effect by disrupting the bacterial membrane.[3] This mechanism of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes.[3]
Experimental Protocols
Synthesis of 3-Benzyl-5-benzylidene-1-methyl-2-thioxo-imidazolidin-4-one Derivatives
A general synthetic route to produce 3-benzyl-5-benzylidene-1-methyl-2-thioxo-imidazolidin-4-one derivatives involves a multi-step process:[4]
-
Formation of 1-methyl-2-thioxo-imidazolidin-4-one: N-methyl-glycine (sarcosine) is reacted with ammonium thiocyanate.
-
Synthesis of Cope Esters: Substituted benzaldehydes are reacted with ethyl cyanoacetate in the presence of piperidine.
-
Michael Addition: 1-methyl-2-thioxo-imidazolidin-4-one is reacted with the Cope esters to introduce the benzylidene moiety at the 5-position.
-
Benzylation: The resulting 5-benzylidene-1-methyl-2-thioxo-imidazolidin-4-one is reacted with benzyl bromide to yield the final 3-benzyl derivative.
In Vitro Schistosomicidal Activity Assay
The following protocol was used to assess the in vitro activity of imidazolidinone derivatives against adult S. mansoni worms:[1]
-
Worm Recovery: Adult S. mansoni worms are recovered from previously infected mice.
-
Culture: The worms are kept in a culture medium.
-
Compound Exposure: The imidazolidinone derivatives are added to the culture medium at various concentrations.
-
Viability Assessment: Worm viability is observed and recorded every 24 hours for a period of eight days. Mortality and any physical alterations to the worms are noted.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound analogs are not yet fully elucidated, the available data on related compounds provide some insights.
General Synthesis of Imidazolidin-4-ones
The synthesis of the imidazolidin-4-one core often involves the reaction of a Schiff base with an amino acid, such as glycine or alanine.[5][6] This reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing better yields and shorter reaction times.[5][6]
Caption: General synthesis of imidazolidin-4-one derivatives.
Proposed Mechanism of Antibacterial Action
For the bis-cyclic imidazolidin-4-one derivatives, the proposed mechanism of action involves the disruption of the bacterial cell membrane. This leads to leakage of cellular contents and ultimately cell death.
Caption: Proposed antibacterial mechanism of action.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for therapeutic innovation. The preliminary data on related imidazolidinone derivatives highlight their potential as antischistosomal and antibacterial agents. However, a significant gap in knowledge exists for the specific 1-benzyl substituted series.
Future research should focus on:
-
Systematic Synthesis: The synthesis and characterization of a diverse library of this compound analogs with various substituents on the benzyl ring and the imidazolidinone core.
-
Broad Biological Screening: Evaluation of these analogs against a wide range of therapeutic targets, including parasites, bacteria, viruses, and cancer cell lines.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features that govern biological activity and to guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by active compounds.
By addressing these research areas, the full therapeutic potential of this compound analogs can be unlocked, potentially leading to the development of new and effective treatments for a variety of diseases.
References
- 1. New imidazolidinic bioisosters: potential candidates for antischistosomal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Diastereoselective Alkylation Using an Oxazolidinone Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and practical guidance for performing diastereoselective alkylations utilizing Evans' oxazolidinone chiral auxiliaries. This powerful technique is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereogenic centers, a critical step in the development of chiral drugs and complex natural products.
Introduction and Key Principles
The diastereoselective alkylation of N-acyl oxazolidinones, developed by David A. Evans and his coworkers, is a highly reliable and predictable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The exceptional stereocontrol of this reaction stems from the temporary installation of a chiral auxiliary, which directs the approach of an electrophile to one of the two prochiral faces of an enolate.
The underlying principles for the high diastereoselectivity are:
-
Formation of a (Z)-Enolate: Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), selectively generates the (Z)-enolate.
-
Chelation and Rigid Conformation: The metal cation (Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the enolate into a rigid, planar conformation.
-
Steric Hindrance: The substituent at the C4 position of the oxazolidinone auxiliary (e.g., benzyl, isopropyl) sterically shields one face of the rigid enolate.
-
Diastereofacially-Controlled Alkylation: The incoming electrophile is directed to the less sterically hindered face of the enolate, resulting in the formation of one diastereomer in high excess.[1]
Following the alkylation, the chiral auxiliary can be cleanly removed under mild conditions, yielding the desired enantiomerically enriched carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered and reused.[2]
Data Presentation: Diastereoselective Alkylation of N-Acyl Oxazolidinones
The following table summarizes the outcomes of diastereoselective alkylations using various oxazolidinone auxiliaries, electrophiles, and reaction conditions.
| Chiral Auxiliary | N-Acyl Group | Electrophile | Base/Metal | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl Iodide | NaN(TMS)₂ | THF | -78 | 61-77 | 98:2 | [3][4][5] |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Benzyl Bromide | LDA | THF | -78 | 90-95 | >99:1 | [6] |
| (4S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzyl Bromide | NaHMDS | THF | -78 | Not Specified | Not Specified | [7] |
| (4R)-4-Benzyl-5,5-dimethyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | Phenylacetyl | t-BuBr | ZrCl₄ / Et₃N | CHCl₃ | rt | 77 | 50:1 | [8] |
| (2R,4R)-4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate | Carboxylate | 2-Chloromethyl-isoindole-1,3-dione | LDA | THF | -78 to rt | 68 | Single diastereomer | [9][10] |
Experimental Protocols
Herein are detailed protocols for the key steps in a typical diastereoselective alkylation sequence using an oxazolidinone auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary (Propionylation of (S)-4-Benzyl-2-oxazolidinone)
This protocol describes the attachment of the acyl group to the chiral auxiliary.[3]
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Add propionic anhydride (1.2 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation with Allyl Iodide
This protocol details the alkylation of the N-acylated auxiliary.[3][4]
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.0 M in THF)
-
Allyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaN(TMS)₂ (1.05 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Protocol 3: Zirconium-Mediated α-Tertiary Alkylation
This protocol is for the alkylation with a sterically hindered electrophile.[8]
Materials:
-
(4R)-4-Benzyl-5,5-dimethyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous chloroform (CHCl₃)
-
Triethylamine (Et₃N)
-
tert-Butyl bromide (t-BuBr)
-
0.5 M aqueous HCl
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried vial with the N-acyl oxazolidinone (1.0 eq) and ZrCl₄ (1.05 eq).
-
Add anhydrous CHCl₃ and stir the mixture at room temperature for 10 minutes.
-
Add Et₃N (4.0 eq) followed by t-BuBr (3.0 eq).
-
Seal the vial and stir the mixture at room temperature for 24 hours.
-
Quench the reaction with 0.5 M aqueous HCl.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.[3]
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Aqueous HCl (e.g., 1 M)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous Na₂SO₃.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with aqueous HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with diastereoselective alkylation using oxazolidinone auxiliaries.
Caption: General mechanism of diastereoselective alkylation.
Caption: A typical experimental workflow for the reaction.
Caption: Logical relationship of factors for high diastereoselectivity.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. MSciprac2 [bristol.ac.uk]
- 8. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staff-beta.najah.edu [staff-beta.najah.edu]
- 10. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
Application Note: Quantification of Imidazolidine-2,4-dione using a Validated HPLC-UV Method
AN-ID: 2025-12-IDN Target Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of imidazolidine-2,4-dione (also known as hydantoin). The described protocol is suitable for routine analysis, quality control, and research applications where precise measurement of imidazolidine-2,4-dione is critical. The method has been developed to ensure specificity, linearity, accuracy, and precision.
Introduction
Imidazolidine-2,4-dione is a heterocyclic organic compound that serves as a core structural motif in various pharmaceutically active molecules, including anticonvulsants like phenytoin. Accurate and precise quantification of this compound is essential for quality control in manufacturing, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1] This note provides a validated isocratic reversed-phase HPLC (RP-HPLC) method coupled with a UV detector for the determination of imidazolidine-2,4-dione.
Principle
The method employs reversed-phase chromatography on a C18 stationary phase. The separation is based on the partitioning of imidazolidine-2,4-dione between the nonpolar stationary phase and a polar mobile phase. The compound is eluted from the column and detected by a UV detector at a wavelength where it exhibits sufficient absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards of known concentrations.
Experimental
3.1 Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a pump (quaternary or binary), an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[2]
-
Chemicals and Reagents:
-
Imidazolidine-2,4-dione reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
3.2 Chromatographic Conditions The optimized chromatographic conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water: Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 10 µL[2] |
| Run Time | 10 minutes |
Table 1: Optimized Chromatographic Conditions.
Protocols
Preparation of Solutions
4.1 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of the imidazolidine-2,4-dione reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (Water: Acetonitrile, 95:5 v/v).[5]
-
Sonicate for 5-10 minutes to ensure complete dissolution. This solution should be stored at 2-8°C when not in use.
4.2 Working Standard Solutions & Calibration Curve
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.[5]
-
These solutions are used to construct a calibration curve by plotting peak area against concentration.
4.3 Sample Preparation The sample preparation procedure is dependent on the sample matrix.[1]
-
For Drug Substances (Bulk Powder):
-
Accurately weigh a sample amount equivalent to 10 mg of imidazolidine-2,4-dione.
-
Transfer to a 100 mL volumetric flask and dilute with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
-
Sonicate as needed and filter the solution through a 0.45 µm syringe filter prior to injection to prevent blockage of the column.[1][6]
-
-
For Formulated Products or Complex Matrices:
Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures.[7][8] Key validation parameters are summarized below.
5.1 System Suitability Test (SST) Before starting any analysis, the system suitability must be verified. Inject the 50 µg/mL working standard solution five times and evaluate the parameters against the acceptance criteria.[9]
| Parameter | Acceptance Criteria |
| Peak Area %RSD | ≤ 2.0%[9] |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria.
5.2 Validation Summary The following table presents typical performance characteristics of a validated method for imidazolidine-2,4-dione quantification.
| Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL (based on S/N ratio of 3)[9][10] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL (based on S/N ratio of 10)[10] |
| Specificity | No interference from blank/placebo at the retention time of the analyte. |
Table 3: Summary of Method Validation Parameters.
Visualizations
The following diagram illustrates the general experimental workflow for the quantification of imidazolidine-2,4-dione.
Caption: Workflow for the quantification of imidazolidine-2,4-dione by HPLC-UV.
Conclusion
The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantitative analysis of imidazolidine-2,4-dione. The method is highly specific and demonstrates excellent linearity, accuracy, and precision, making it suitable for its intended purpose in quality control and research environments. Full method validation must be performed for the chosen method in the intended matrix to ensure accurate and reliable results.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jascoinc.com [jascoinc.com]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.com [nacalai.com]
- 7. pharmadevils.com [pharmadevils.com]
- 8. ijnrd.org [ijnrd.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the GC-MS Analysis of 1,3-Dimethylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylimidazolidine-2,4-dione, a member of the hydantoin class of compounds, is of growing interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this analyte is crucial for various applications, including reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly selective method for the analysis of 1,3-Dimethylimidazolidine-2,4-dione. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using GC-MS.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Dimethylimidazolidine-2,4-dione is presented below.
| Property | Value |
| Chemical Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| CAS Number | 702-94-3 |
| Appearance | White crystalline solid (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in polar organic solvents |
Principle of GC-MS Analysis
Gas chromatography separates volatile and thermally stable compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This combination provides high-resolution separation and sensitive, specific detection, making it an ideal technique for the analysis of 1,3-Dimethylimidazolidine-2,4-dione.
Experimental Protocols
Standard and Sample Preparation
1.1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 1,3-Dimethylimidazolidine-2,4-dione reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the chosen solvent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
1.2. Sample Preparation from an Aqueous Matrix (e.g., Reaction Mixture, Biological Fluid)
A liquid-liquid extraction (LLE) protocol is recommended for the extraction of 1,3-Dimethylimidazolidine-2,4-dione from aqueous samples.
-
Step 1: Sample Collection: Collect 1 mL of the aqueous sample in a clean glass tube.
-
Step 2: pH Adjustment (Optional but Recommended): Adjust the pH of the sample to neutral or slightly basic (pH 7-8) using a suitable buffer to ensure the analyte is in a neutral form.
-
Step 3: Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the sample tube.
-
Step 4: Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Step 5: Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Step 6: Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Step 7: Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Step 8: Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the solvent used for the standard solutions (e.g., methanol or acetonitrile). The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument and application.
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 1 min, then ramp at 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) |
| Scan Range | m/z 40-200 |
Data Presentation and Analysis
Qualitative Analysis
For the identification of 1,3-Dimethylimidazolidine-2,4-dione, the acquired mass spectrum should be compared with a reference spectrum if available. In the absence of a reference spectrum, the fragmentation pattern can be predicted based on the molecular structure. The molecular ion peak is expected at m/z 128.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the target analyte against the concentration of the prepared standard solutions. The concentration of 1,3-Dimethylimidazolidine-2,4-dione in the unknown samples can then be determined from this calibration curve. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended.
Table 2: Suggested Ions for SIM Mode
| Ion (m/z) | Description |
| 128 | Molecular Ion (Quantification Ion) |
| 56 | Fragment Ion (Qualifier Ion 1) - Predicted |
| 72 | Fragment Ion (Qualifier Ion 2) - Predicted |
Note: The fragment ions are predicted based on the structure of 1,3-Dimethylimidazolidine-2,4-dione and the fragmentation of similar compounds. These should be confirmed by analyzing a pure standard under the specified GC-MS conditions.
Visualizations
Experimental Workflow
The overall workflow for the GC-MS analysis of 1,3-Dimethylimidazolidine-2,4-dione is depicted in the following diagram.
Logical Relationship for Method Selection
The choice between a qualitative (Full Scan) and quantitative (SIM) approach depends on the analytical objective.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the successful GC-MS analysis of 1,3-Dimethylimidazolidine-2,4-dione. The provided instrumental parameters and sample preparation guidelines serve as a robust starting point for method development and validation. Researchers are encouraged to optimize these conditions to meet the specific requirements of their analytical challenges. The high selectivity and sensitivity of GC-MS make it an invaluable tool for the accurate determination of this compound in various matrices.
Application Notes and Protocols for the Synthesis of Peptide Mimics Using 1-Benzylimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mimics, or peptidomimetics, are a class of compounds designed to replicate the structure and function of natural peptides. They offer significant advantages in drug development, including enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity. A key strategy in the design of peptidomimetics is the use of heterocyclic scaffolds to constrain the peptide backbone and orient side chains in a manner that mimics the bioactive conformation of the parent peptide. 1-Benzylimidazolidin-4-one is a versatile scaffold for the synthesis of novel peptide mimics, particularly through its application in multicomponent reactions such as the Ugi reaction. This approach allows for the rapid generation of diverse libraries of peptide-like molecules with potential therapeutic applications.
The Ugi four-component reaction (U-4CR) is a powerful one-pot synthesis that combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. The use of a cyclic ketone, such as this compound, results in the formation of a spirocyclic peptidomimetic structure. This creates a rigid α,α-disubstituted amino acid surrogate, which can be a valuable component in the design of conformationally constrained peptide mimics. The benzyl group on the imidazolidinone ring provides a handle for further functionalization or can itself contribute to receptor binding interactions.
These application notes provide a detailed protocol for the synthesis of a representative peptide mimic using this compound via the Ugi reaction, along with data presentation and visualizations to guide researchers in this area.
Key Applications
-
Scaffold for Combinatorial Libraries: The use of this compound in the Ugi reaction is highly amenable to combinatorial chemistry, allowing for the rapid synthesis of large libraries of diverse peptide mimics by varying the amine, carboxylic acid, and isocyanide components.
-
Development of Novel Therapeutics: The resulting spiro-imidazolidinone peptidomimetics can be screened for a wide range of biological activities, including but not limited to, antibacterial, antiviral, and anticancer properties.[1]
-
Probing Peptide-Receptor Interactions: The conformationally constrained nature of these peptide mimics makes them excellent tools for studying the structure-activity relationships of peptide-receptor binding.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a spiro-imidazolidinone peptide mimic via the Ugi reaction, based on analogous reactions with similar cyclic ketones.
| Entry | Amine Component | Carboxylic Acid Component | Isocyanide Component | Product Yield (%) | Product Purity (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 85 | >95 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 78 | >95 |
| 3 | Glycine methyl ester | Propionic Acid | Benzyl isocyanide | 82 | >95 |
Experimental Protocols
General Protocol for the Ugi Four-Component Reaction using this compound
This protocol describes the synthesis of a spiro-imidazolidinone peptidomimetic in a one-pot reaction.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Carboxylic acid (e.g., Acetic Acid)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous methanol (5 mL) in a round-bottom flask, add the amine (1.0 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
To this mixture, add the carboxylic acid (1.0 mmol, 1.0 equiv) followed by the isocyanide (1.0 mmol, 1.0 equiv).
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro-imidazolidinone peptide mimic.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Ugi Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of a spiro-imidazolidinone peptide mimic using the Ugi four-component reaction.
Caption: General workflow for the Ugi four-component synthesis.
Signaling Pathway Analogy
The synthesized peptide mimics can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), thereby modulating downstream signaling pathways. The following diagram provides a conceptual illustration of how a peptide mimic could act as a ligand to initiate a signaling cascade.
Caption: Conceptual GPCR signaling pathway modulation by a peptide mimic.
Logical Relationship of Components in the Ugi Reaction
The Ugi reaction is a convergent multicomponent reaction where four distinct starting materials combine to form a single, more complex product. This diagram illustrates the relationship between the reactants and the resulting peptide mimic.
Caption: Relationship of reactants in the Ugi four-component reaction.
References
Application Notes and Protocols: 1-Benzylimidazolidin-4-one in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The 1-benzylimidazolidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored as potent anticancer, antimicrobial, antiviral, and neuroprotective agents. This document provides a comprehensive overview of the applications of this compound and its analogs, including detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activities, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, the imidazolidin-4-one core has garnered significant attention due to its versatile chemical nature, allowing for substitutions at various positions to modulate its biological activity. The addition of a benzyl group at the N-1 position, creating the this compound scaffold, has proven to be a particularly fruitful strategy in the development of novel therapeutic agents. This scaffold's ability to interact with various biological targets through hydrogen bonding, hydrophobic, and π-π stacking interactions makes it an attractive starting point for drug design. This document will delve into the diverse medicinal chemistry applications of this promising scaffold.
Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of the broader imidazolidin-4-one and related heterocyclic scaffolds have shown significant potential as anticancer agents. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as EGFR and HER2.[1]
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 24 | MCF-7 | 4.92 ± 0.3 | Erlotinib | 5.18 |
| HCT-116 | 12.83 ± 0.9 | |||
| HePG-2 | 9.07 ± 0.8 | |||
| Derivative 10 | MCF-7 | 11.18 | - | - |
| HCT-116 | 17.90 | |||
| HePG-2 | 10.69 | |||
| Derivative 21 | MCF-7 | 8.61 | - | - |
| HCT-116 | 19.25 | |||
| HePG-2 | 11.50 |
Note: The compounds listed are 5,5-diphenylimidazolidine-2,4-dione derivatives, which share a structural similarity with the core topic and provide valuable insights into the potential of the imidazolidin-4-one scaffold.[1]
Signaling Pathway: Apoptosis Induction and Cell Cycle Arrest
Derivatives of this scaffold can induce apoptosis by decreasing the levels of anti-apoptotic proteins like BCL-2 and promoting cell cycle arrest, often at the G2/M phase.[1]
Caption: Proposed mechanism of anticancer action.
Antimicrobial Activity
The imidazolidin-4-one scaffold is a key component in the development of new antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| IIIk | E. coli | 12.5 | Griseofulvin | - |
| C. albicans | 12.5 | |||
| S. aureus | 25 | |||
| P. aeruginosa | 25 | |||
| A. niger | 25 | |||
| IIIj | C. albicans | 12.5 | Griseofulvin | - |
| E. coli | 25 |
Note: These compounds are 4-substituted-imidazolidine derivatives.[2]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Antiviral Activity
Derivatives of related heterocyclic scaffolds, such as benzimidazole, have been designed as inhibitors of viral enzymes, notably HIV-1 integrase.[3] This enzyme is crucial for the replication of the virus, making it an attractive target for antiretroviral therapy.
Quantitative Data: Anti-HIV-1 Activity
| Compound ID | EC50 (µM) | CC50 (µM) |
| 13g | 40 | 550 |
Note: This compound is a benzimidazolyl diketo acid derivative designed as an HIV-1 integrase inhibitor.[3]
Signaling Pathway: HIV-1 Integrase Inhibition
HIV-1 integrase facilitates the insertion of the viral DNA into the host genome through two main steps: 3'-processing and strand transfer. Inhibitors prevent these steps, thereby halting viral replication.[3]
Caption: Inhibition of HIV-1 replication.
Neuroprotective Effects
Recent studies have highlighted the potential of thiazolidin-4-one derivatives, structurally related to imidazolidin-4-ones, in mitigating neuroinflammation. Neuroinflammation is a key process in the pathology of neurodegenerative diseases. These compounds can exert their effects by modulating the cholinergic system and reducing oxidative stress.[4]
Logical Relationship: Neuroprotective Mechanism
Caption: Neuroprotective action of derivatives.
Experimental Protocols
General Synthesis of Imidazolidin-4-one Derivatives
A common method for the synthesis of imidazolidin-4-one derivatives involves a multi-step reaction. For instance, a hydrazone can be reacted with an amino acid like phenylalanine in a suitable solvent such as tetrahydrofuran. The reaction mixture is typically refluxed for an extended period, after which the product is isolated and purified by recrystallization.[5]
Protocol: Synthesis of Imidazolidin-4-ones (General)
-
Reactant Preparation: Dissolve equimolar quantities of the starting hydrazone and phenylalanine in tetrahydrofuran (20 mL).
-
Reaction: Reflux the mixture for 24 hours.
-
Isolation: Cool the reaction mixture to room temperature.
-
Purification: Filter the resulting solid precipitate and recrystallize from absolute methanol to obtain the pure imidazolidin-4-one derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Antimicrobial Susceptibility Testing (Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold and its related heterocyclic analogs represent a highly versatile and promising class of compounds in medicinal chemistry. Their derivatives have demonstrated significant potential in the development of new anticancer, antimicrobial, antiviral, and neuroprotective agents. The structure-activity relationship studies, coupled with mechanistic investigations, continue to provide valuable insights for the rational design of more potent and selective therapeutic candidates. Further optimization of this scaffold holds great promise for addressing unmet medical needs across various disease areas.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of a thiazolidin-4-one against lipopolysaccharide-induced neuroinflammation in mice: impact on memory, antioxidant and cholinergic systems, and glial reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
One-Pot Synthesis of Thiazolidin-4-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiazolidin-4-one derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient and environmentally benign synthetic methodologies for this privileged scaffold is of paramount importance. One-pot, multi-component reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.
This document provides detailed application notes and protocols for three distinct and efficient one-pot methods for the synthesis of 2,3-disubstituted thiazolidin-4-one derivatives. The protocols have been selected to showcase a range of catalytic systems and reaction conditions, from green chemistry approaches to the use of nanomaterials and ionic liquids.
Protocol 1: Barium Sulfate Nanoparticle-Catalyzed Synthesis in Ethanol
This protocol details a highly efficient and green synthesis of 2,3-diarylthiazolidin-4-ones utilizing barium sulfate (BaSO₄) nanoparticles as a reusable catalyst in ethanol at room temperature.[1][2][3] This method is characterized by its mild reaction conditions and simple work-up procedure.
Experimental Protocol
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Substituted aromatic amine (1.0 mmol)
-
Thioglycolic acid (1.0 mmol, 0.07 mL)
-
Barium sulfate (BaSO₄) nano-powder (0.18 mmol, 42 mg)
-
Ethanol (5 mL)
-
Dichloromethane
-
n-Hexane
-
Ethyl acetate
Procedure:
-
To a mixture of the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and thioglycolic acid (1.0 mmol) in ethanol (5 mL), add BaSO₄ nano-powder (0.18 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.
-
Dilute the residue with dichloromethane.
-
Isolate the catalyst by filtration. The catalyst can be washed, dried, and reused.[1][3]
-
The crude product is purified by crystallization from an n-hexane/ethyl acetate mixture to afford the pure 2,3-diarylthiazolidin-4-one.[1]
Data Presentation
| Entry | Ar-CHO | Ar'-NH₂ | Product | Time (min) | Yield (%) | m.p. (°C) |
| 1 | 4-Cl-C₆H₄ | p-Tolyl | 2-(4-Chlorophenyl)-3-p-tolylthiazolidin-4-one | 120 | 77 | 145-147 |
| 2 | 2-Cl-C₆H₄ | p-Tolyl | 2-(2-Chlorophenyl)-3-p-tolylthiazolidin-4-one | 130 | 60 | 127-129 |
| 3 | 4-OCH₃-C₆H₄ | p-Tolyl | 2-(4-Methoxyphenyl)-3-p-tolylthiazolidin-4-one | 70 | 85 | 121-123 |
| 4 | 4-NO₂-C₆H₄ | p-Tolyl | 2-(4-Nitrophenyl)-3-p-tolylthiazolidin-4-one | 100 | 72 | 155-157 |
| 5 | 4-OCH₃-C₆H₄ | 4-OCH₃-C₆H₄ | 2,3-bis(4-Methoxyphenyl)thiazolidin-4-one | 180 | 83 | 131-133 |
| 6 | C₆H₅ | 4-OCH₃-C₆H₄ | 2-Phenyl-3-(4-methoxyphenyl)thiazolidin-4-one | 180 | 65 | 149-151 |
| 7 | C₆H₅ | 4-Cl-C₆H₄ | 2-Phenyl-3-(4-chlorophenyl)thiazolidin-4-one | 180 | 55 | 166-168 |
| 8 | 2-Cl-C₆H₄ | 4-Cl-C₆H₄ | 2-(2-Chlorophenyl)-3-(4-chlorophenyl)thiazolidin-4-one | 120 | 60 | 124-126 |
| 9 | C₆H₅ | p-Tolyl | 2-Phenyl-3-p-tolylthiazolidin-4-one | 100 | 87 | 110-112 |
Data sourced from Preparation of 2,3-Diarylthiazolidin-4-one Derivatives Using Barium Sulfate Nano-Powders.[1][2][3]
Experimental Workflow
Caption: Workflow for BaSO₄ nanoparticle-catalyzed synthesis.
Protocol 2: Thiamine Hydrochloride (Vitamin B1) Catalyzed Green Synthesis
This protocol outlines an eco-friendly, one-pot synthesis of thiazolidin-4-one derivatives using thiamine hydrochloride (Vitamin B1) as a biodegradable catalyst.[4] The reaction is performed under mild heating conditions, and the procedure is notable for its cost-effectiveness and simple work-up.[4]
Experimental Protocol
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aromatic amine (1.0 mmol)
-
Thioglycolic acid (1.0 mmol, 0.07 mL)
-
Thiamine hydrochloride (10 mol%, 33.7 mg)
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
n-Hexane
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), thioglycolic acid (1.0 mmol), and thiamine hydrochloride (10 mol%).
-
Heat the reaction mixture at 50 °C for 30–40 minutes.
-
After completion of the reaction (monitored by TLC), add 5 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (2 x 5 mL).
-
Wash the combined organic layers with a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Recrystallize the crude product from an n-hexane/ethyl acetate mixture to obtain the pure thiazolidin-4-one derivative.[4]
Data Presentation
| Entry | Ar-CHO | Ar'-NH₂ | Time (min) | Yield (%) |
| 1 | C₆H₅ | p-Tolyl | 30 | 90 |
| 2 | 4-Cl-C₆H₄ | p-Tolyl | 30 | 92 |
| 3 | 4-NO₂-C₆H₄ | p-Tolyl | 40 | 85 |
| 4 | 4-OCH₃-C₆H₄ | p-Tolyl | 30 | 94 |
| 5 | C₆H₅ | 4-Cl-C₆H₄ | 35 | 88 |
| 6 | 4-Cl-C₆H₄ | 4-Cl-C₆H₄ | 35 | 95 |
| 7 | 4-NO₂-C₆H₄ | 4-Cl-C₆H₄ | 40 | 82 |
| 8 | 4-OCH₃-C₆H₄ | 4-Cl-C₆H₄ | 35 | 90 |
Data sourced from Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives.[4]
Experimental Workflow
Caption: Workflow for Vitamin B1-catalyzed green synthesis.
Protocol 3: Basic Ionic Liquid-Catalyzed Synthesis under Ultrasonic Irradiation
This protocol describes a modern and efficient synthesis of 2-iminothiazolidin-4-one derivatives using a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), as a catalyst under ultrasonic irradiation.[5] This method significantly reduces reaction times and often leads to higher yields compared to conventional heating.
Experimental Protocol
Materials:
-
N,N-disubstituted thiourea (1.0 mmol)
-
Ethyl chloroacetate (1.0 mmol, 0.11 mL)
-
1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (0.15 g)
-
Chloroform (CHCl₃) (5 mL)
Procedure:
-
In a Pyrex-glass open vessel, place a mixture of the N,N-disubstituted thiourea (1.0 mmol), ethyl chloroacetate (1.0 mmol), and [bmim]OH (0.15 g) in chloroform (5 mL).
-
Irradiate the mixture with ultrasonic waves (40 kHz) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated and purified by standard chromatographic techniques.
Data Presentation
| Entry | R¹ | R² | Time (min) | Yield (%) |
| 1 | Phenyl | Methyl | 30 | 87 |
| 2 | Phenyl | Ethyl | 35 | 85 |
| 3 | Phenyl | Allyl | 30 | 86 |
| 4 | Phenyl | Propyl | 40 | 82 |
| 5 | p-Tolyl | Methyl | 35 | 84 |
| 6 | p-Tolyl | Ethyl | 40 | 82 |
| 7 | p-Tolyl | Allyl | 35 | 85 |
| 8 | 4-Cl-C₆H₄ | Methyl | 45 | 80 |
| 9 | 4-Cl-C₆H₄ | Ethyl | 50 | 78 |
| 10 | 4-Cl-C₆H₄ | Allyl | 45 | 79 |
Data sourced from Facile and regioselective synthesis of thiazolidin-4-one derivatives catalyzed by basic ionic liquid [bmim]OH under ultrasonic irradiation.[5]
Experimental Workflow
Caption: Workflow for ionic liquid-catalyzed ultrasonic synthesis.
Summary and Comparison
The three presented protocols offer diverse and advantageous routes for the one-pot synthesis of thiazolidin-4-one derivatives.
-
Protocol 1 (BaSO₄ Nanoparticles) is ideal for researchers seeking a green and highly efficient method with a reusable catalyst, operating under very mild (room temperature) conditions.
-
Protocol 2 (Thiamine Hydrochloride) provides an excellent green alternative, using a biodegradable and inexpensive catalyst with gentle heating, making it suitable for thermally sensitive substrates.
-
Protocol 3 ([bmim]OH/Ultrasound) is a modern, rapid, and high-yield method that leverages the benefits of ionic liquids and ultrasonic irradiation, making it a powerful tool for accelerating drug discovery efforts.
The choice of protocol will depend on the specific requirements of the synthesis, including the desired substitution pattern on the thiazolidin-4-one core, available equipment, and the emphasis on green chemistry principles.
References
Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of 5-ene-4-thiazolidinones
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, providing an efficient pathway to carbon-carbon double bond formation. This methodology is particularly pivotal in medicinal chemistry for the synthesis of 5-ene-4-thiazolidinones, a class of heterocyclic compounds renowned for their diverse pharmacological activities. These scaffolds are integral to the development of novel therapeutic agents, exhibiting properties ranging from antimicrobial and anticancer to antidiabetic and anti-inflammatory.[1][2] This document provides detailed application notes and standardized protocols for the synthesis of 5-ene-4-thiazolidinones via Knoevenagel condensation, catering to the needs of researchers in drug discovery and development.
Introduction to 5-ene-4-thiazolidinones
4-Thiazolidinones are a privileged scaffold in medicinal chemistry.[3] The introduction of a substituted exocyclic double bond at the C5 position, creating 5-ene-4-thiazolidinones, often enhances the biological activity of the parent molecule.[4] These compounds are noted for their potential as anticancer, antimicrobial, antiviral, and antidiabetic agents.[1] The Knoevenagel condensation of a 4-thiazolidinone with an aldehyde or ketone is one of the most prominent and widely utilized methods for their synthesis.[1] The reaction involves the active methylene group at the C5 position of the thiazolidinone ring, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[1]
General Reaction Scheme
The fundamental transformation in the Knoevenagel condensation for the synthesis of 5-ene-4-thiazolidinones involves the reaction of a 4-thiazolidinone derivative with an aldehyde in the presence of a catalyst. The reaction proceeds via a condensation mechanism, resulting in the formation of a new carbon-carbon double bond and the elimination of a water molecule.
Caption: General reaction scheme for the Knoevenagel condensation.
Experimental Protocols
Several methods have been developed for the synthesis of 5-ene-4-thiazolidinones, ranging from classical approaches to more environmentally friendly "green" procedures. Below are detailed protocols for commonly employed methods.
Protocol 1: Conventional Synthesis using Glacial Acetic Acid and Sodium Acetate
This is a widely used and traditional method for the Knoevenagel condensation.[4]
Materials:
-
4-Thiazolidinone derivative (e.g., 2,4-thiazolidinedione, rhodanine)
-
Aromatic aldehyde
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the 4-thiazolidinone derivative (1 equivalent) and the aromatic aldehyde (1 equivalent) in a sufficient amount of glacial acetic acid.
-
Add anhydrous sodium acetate (1.5-2 equivalents) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture at reflux for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice with constant stirring.
-
The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5-ene-4-thiazolidinone.
Protocol 2: Green Synthesis via Grinding (Solvent-Free)
This eco-friendly method avoids the use of hazardous solvents and is often faster than conventional methods.[4][5]
Materials:
-
4-Thiazolidinone derivative
-
Aromatic aldehyde
-
Anhydrous ammonium acetate (as catalyst)[4]
Procedure:
-
In a porcelain mortar, place the 4-thiazolidinone derivative (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous ammonium acetate (1 equivalent).
-
Grind the mixture vigorously with a pestle at room temperature for 10-30 minutes. The mixture will typically turn into a colored solid mass.[4]
-
Monitor the reaction completion by TLC (e.g., using a petroleum ether/ethyl acetate solvent system).[4]
-
Upon completion, wash the solid mass with water to remove the catalyst and any unreacted starting materials.
-
Collect the solid product by filtration and dry it.
-
Further purification can be achieved by recrystallization if necessary.
Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times.[6]
Materials:
-
4-Thiazolidinone derivative
-
Aromatic aldehyde
-
Piperidine and acetic acid (catalytic amounts)[6] or Glycine[7]
Procedure:
-
In a microwave-safe vessel, mix the 4-thiazolidinone derivative (1 equivalent), the aromatic aldehyde (1 equivalent), and a catalytic amount of piperidine and acetic acid.[6]
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for a short period (typically 2-10 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir to obtain a solid precipitate.
-
Filter the product, wash with cold ethanol, and dry to obtain the pure 5-ene-4-thiazolidinone.
Quantitative Data Summary
The efficiency of the Knoevenagel condensation for the synthesis of 5-ene-4-thiazolidinones can vary depending on the chosen protocol, catalyst, and substrates. The following tables summarize representative quantitative data from the literature.
Table 1: Comparison of Different Synthetic Protocols
| Protocol | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | Anhydrous Sodium Acetate | Glacial Acetic Acid | 2 - 6 hours | 70 - 90 | [4] |
| Grinding | Anhydrous Ammonium Acetate | Solvent-Free | 13 - 25 min | 85 - 95 | [4] |
| Microwave | Piperidine/Acetic Acid | Solvent-Free | 2 - 5 min | 88 - 96 | [6] |
| Microwave | Glycine | Solvent-Free | 3 - 8 min | 82 - 95 | [7] |
| Baker's Yeast | Baker's Yeast | Ethanol | 40 hours | 70 - 85 | [8][9] |
Table 2: Synthesis of Various 5-arylidene-4-thiazolidinones via Grinding
| Aldehyde (Ar-CHO) | 4-Thiazolidinone | Reaction Time (min) | Yield (%) | Reference |
| Benzaldehyde | 2,4-Thiazolidinedione | 15 | 92 | [4] |
| 4-Chlorobenzaldehyde | 2,4-Thiazolidinedione | 13 | 95 | [4] |
| 4-Methoxybenzaldehyde | 2,4-Thiazolidinedione | 18 | 90 | [4] |
| Benzaldehyde | Rhodanine | 20 | 94 | [4] |
| 4-Nitrobenzaldehyde | Rhodanine | 25 | 88 | [4] |
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 5-ene-4-thiazolidinones.
Caption: Experimental workflow for 5-ene-4-thiazolidinone synthesis.
Applications in Drug Development
5-Ene-4-thiazolidinones are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their diverse pharmacological profile makes them attractive candidates for drug discovery programs.
-
Anticancer Agents: Many 5-ene-4-thiazolidinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[10]
-
Antidiabetic Agents: The 2,4-thiazolidinedione moiety is a well-known pharmacophore for antidiabetic drugs (e.g., Rosiglitazone). The 5-ene derivatives are also explored for their potential in managing diabetes.[2][11]
-
Antimicrobial Agents: These compounds have shown significant activity against a broad spectrum of bacteria and fungi.[4]
-
Anti-inflammatory Agents: Certain derivatives exhibit anti-inflammatory properties, making them potential leads for the treatment of inflammatory disorders.[2]
It is important to note that some 5-ene-4-thiazolidinones, particularly rhodanine derivatives, have been classified as Pan-Assay Interference Compounds (PAINS) due to their potential for non-specific interactions in high-throughput screening assays.[1] However, numerous studies have also demonstrated specific biological activities, highlighting the importance of careful structure-activity relationship (SAR) studies and target validation in the development of these compounds as therapeutic agents.[1]
Conclusion
The Knoevenagel condensation remains a highly effective and versatile method for the synthesis of 5-ene-4-thiazolidinones. The development of green chemistry protocols, such as solvent-free grinding and microwave-assisted synthesis, offers significant advantages in terms of efficiency, reduced environmental impact, and shorter reaction times. The detailed protocols and compiled data in this document provide a valuable resource for researchers engaged in the synthesis and exploration of this important class of compounds for drug discovery and development.
References
- 1. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent approaches in the synthesis of 5-Arylidene-2,4-thiazolidinedione derivatives using Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical techniques for the characterization of imidazole derivatives. It includes detailed application notes, experimental protocols, and quantitative data summaries to aid in the research and development of imidazole-based compounds.
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of imidazole derivatives in various matrices, from pharmaceutical formulations to biological and environmental samples.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a versatile and widely adopted technique for the analysis of imidazole derivatives, particularly for non-volatile and thermally labile compounds.[1] Reversed-phase HPLC with UV detection is commonly employed for the simultaneous determination of multiple imidazole antimycotic drugs in pharmaceutical preparations like creams and ointments.[1][2] The separation of enantiomers of chiral imidazole derivatives can also be achieved using specialized chiral stationary phases.[3][4] Furthermore, HPLC methods have been developed for the simultaneous analysis of various anti-infective imidazole drugs in dosage forms and human plasma.[5]
Experimental Protocol: HPLC-UV for Imidazole Antimycotics in Pharmaceutical Formulations [1]
-
Sample Preparation (Creams/Ointments):
-
Accurately weigh a portion of the cream or ointment equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Disperse the sample in a suitable organic solvent such as methanol or acetonitrile.
-
Use sonication or vortexing to ensure complete dissolution of the imidazole derivative.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: A reversed-phase column, such as a C18 or C8, is typically used.[2][5]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is common.[5] The pH of the buffer may be adjusted to optimize the separation.
-
Detection: UV detection is performed at a wavelength where the imidazole derivatives exhibit maximum absorbance, often around 210-300 nm.[4][5]
-
Injection Volume: 10-20 µL.
-
Quantitative Data Summary: HPLC Analysis of Imidazole Derivatives
| Imidazole Derivative | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| Secnidazole | Thermo Scientific® BDS Hypersil C8 | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 | 1.00 | 300 | ~3.5 | [5] |
| Omeprazole | Thermo Scientific® BDS Hypersil C8 | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 | 1.00 | 300 | ~4.5 | [5] |
| Albendazole | Thermo Scientific® BDS Hypersil C8 | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 | 1.00 | 300 | ~2.5 | [5] |
| Fenbendazole | Thermo Scientific® BDS Hypersil C8 | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 | 1.00 | 300 | ~6.0 | [5] |
| Ketoconazole | Chiralpak IC | Acetonitrile/diethylamine (100:0.1, v/v) | 1.0 | 230 | ~8 & ~10 | [4] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS has become the gold standard for the highly selective and sensitive quantification of imidazole derivatives in complex matrices such as environmental samples, food products, and biological fluids.[6][7] This technique is particularly valuable for pharmacokinetic studies and for detecting trace levels of these compounds.[6][8] The use of multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity for quantitative analysis.[1]
Experimental Protocol: LC-MS/MS for Imidazoles in Environmental Water Samples [1][7]
-
Sample Preparation (Water Samples):
-
Filter a 500 mL water sample through a 0.45 µm membrane filter.[1]
-
Add Na2EDTA to chelate any interfering metal ions.[1]
-
Spike the sample with appropriate isotope-labeled internal standards.[7]
-
Perform solid-phase extraction (SPE) using a cartridge like Oasis HLB.[1][7]
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the water sample onto the conditioned cartridge.
-
Wash the cartridge with ultrapure water to remove interfering substances.
-
Elute the imidazole derivatives with an organic solvent like methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[6]
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).[6]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to enhance ionization.[6]
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for imidazole derivatives.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Quantitative Data Summary: LC-MS/MS Analysis of Imidazole Derivatives
| Analyte | Matrix | LC Column | Key Performance Parameters | Reference |
| 10 Imidazoles | Atmospheric Particles | Waters Acquity UPLC HSS T3 | LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99 | [6][9] |
| 21 Benzimidazoles and Nitroimidazoles | Water, Sediment, Soil | Accucore C18 | MQLs < 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil) | [6][7] |
| ROS203 (imidazole H3 antagonist) | Rat Plasma | Supelco Ascentis C18 | LLOQ: 2.61 ng/mL; R² > 0.99 | [6][8] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the analysis of volatile and thermally stable imidazole derivatives. For non-volatile derivatives, a derivatization step is often required to increase their volatility.[10][11] GC-MS provides excellent chromatographic separation and mass spectral information for unequivocal identification.[10] It has been successfully applied to the determination of imidazole compounds in cigarette smoke and for forensic analysis in blood samples.[12][13]
Experimental Protocol: GC-MS for Imidazole Derivatives in Biological Samples (e.g., Blood) [12]
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) to isolate the imidazole derivatives from the blood matrix.
-
Elute the analytes from the SPE cartridge with a suitable solvent.
-
Evaporate the eluate to dryness.
-
Derivatize the residue to increase volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)acetamide (BSA).[11]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A capillary column, such as a 5% phenyl-methylpolysiloxane column.[1]
-
Injector Temperature: Typically around 285°C.[11]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 290°C.[11]
-
Carrier Gas: Helium.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.
-
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and characterization of newly synthesized imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy, including 1H and 13C NMR, is a primary tool for the unambiguous structural determination of imidazole derivatives.[14] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule. However, fast tautomerization in some imidazole derivatives can lead to poor resolution in solution-state 13C NMR spectra. In such cases, solid-state 13C CP-MAS NMR can be a valuable alternative.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the imidazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire 1H NMR spectra to determine the number of different types of protons and their splitting patterns.
-
Acquire 13C NMR spectra to identify the number of different types of carbon atoms.
-
2D NMR techniques like COSY, HSQC, and HMBC can be used for more complex structures to establish connectivity between protons and carbons.[14]
-
Quantitative Data Summary: 1H NMR Chemical Shifts (δ, ppm) for Imidazole
| Proton | Chemical Shift (ppm) in CDCl3 | Multiplicity | J (Hz) | Reference |
| H-2 | 7.73 | s | - | |
| H-4, H-5 | 7.15 | s | - | |
| N-H | 11.62 | br s | - |
Infrared (IR) Spectroscopy
Application Note: IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in imidazole derivatives.[14] The characteristic absorption bands in the IR spectrum can confirm the presence of N-H, C=N, C=C, and C-H bonds within the imidazole ring and its substituents.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.[14]
-
Alternatively, the attenuated total reflectance (ATR) technique can be used for both solid and liquid samples.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm-1.
-
Quantitative Data Summary: Characteristic IR Absorption Bands for Imidazole Derivatives
| Functional Group | Wavenumber (cm-1) |
| N-H stretching | 3200-3500 |
| C-H stretching (aromatic) | 3000-3100 |
| C=N stretching | 1600-1680 |
| C=C stretching (aromatic) | 1400-1600 |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of imidazole derivatives.[14] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula.[14] The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Native mass spectrometry can be used to study noncovalent interactions of imidazole derivatives with biomolecules.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of about 1-10 µg/mL.
-
Infuse the sample solution directly into the mass spectrometer or introduce it via an LC system.
-
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
For structural information, perform tandem mass spectrometry (MS/MS) experiments.
-
Thermal Analysis
Application Note: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and decomposition behavior of imidazole derivatives. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
-
Instrumentation:
-
A thermogravimetric analyzer.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
Quantitative Data Summary: Thermal Decomposition Temperatures of Imidazole Derivatives
| Compound | Decomposition Temperature (Td) at 5% weight loss (°C) | Atmosphere | Reference |
| 4-PIMCFTPA | 350 | N/A | |
| 4-BICFTPA | 304 | N/A | |
| [BMIM][Br] | ~250 | N/A |
Signaling Pathway and Experimental Workflow Visualization
Histamine H3 Receptor Signaling Pathway
Many imidazole derivatives act as antagonists for the histamine H3 receptor, a G-protein coupled receptor (GPCR) primarily found in the central nervous system.[6] As presynaptic autoreceptors, they regulate the release of histamine and other neurotransmitters.[6] Antagonism of the H3 receptor by imidazole derivatives leads to an increased release of neurotransmitters like histamine, acetylcholine, and dopamine, which is being explored for the treatment of cognitive and sleep disorders.[3][6]
Caption: Histamine H3 Receptor Signaling Pathway and the effect of an imidazole antagonist.
General Experimental Workflow for Characterization
The characterization of a novel imidazole derivative typically follows a logical progression of analytical techniques to determine its structure, purity, and properties.
Caption: A typical experimental workflow for the characterization of imidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. m.youtube.com [m.youtube.com]
Solid-Phase Synthesis of Quinazolin-4-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of quinazolin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad range of biological activities. Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods for the preparation of quinazolin-4-one libraries, facilitating rapid lead discovery and optimization in drug development.
Introduction to Quinazolin-4-ones
Quinazolin-4-ones are a prominent class of nitrogen-containing heterocyclic compounds featuring a fused benzene and pyrimidinone ring system. This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been found to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The versatility of the quinazolinone core allows for substitution at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Principles of Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a powerful technique where molecules are built step-by-step on an insoluble polymer support (resin). This approach simplifies the purification process, as excess reagents and by-products can be easily removed by washing the resin. Key components of SPS include:
-
Solid Support (Resin): An insoluble polymer matrix, typically polystyrene or polyethylene glycol, functionalized with a linker.
-
Linker: A chemical handle that connects the starting material to the resin and allows for the cleavage of the final product under specific conditions.
-
Protecting Groups: Temporary modifications of functional groups to prevent unwanted side reactions during the synthesis.
The general workflow of solid-phase synthesis involves a repeating cycle of coupling, washing, deprotection, and washing, followed by a final cleavage step to release the desired molecule from the solid support.
Methodologies for Solid-Phase Synthesis of Quinazolin-4-ones
Several strategies have been developed for the solid-phase synthesis of quinazolin-4-ones, often involving the construction of the heterocyclic ring on the solid support. Common approaches utilize readily available starting materials like anthranilic acid derivatives.
Microwave-Assisted Solid-Phase Synthesis
Microwave irradiation can significantly accelerate reaction times and improve yields in solid-phase synthesis. A common two-step approach involves the initial formation of a resin-bound benzoxazinone, followed by cyclization with an amine.
This protocol is adapted from the work of Musiol et al. and describes a microwave-assisted synthesis on a solid support like alumina or silica gel.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
A mixture of anthranilic acid (0.685 g, 5 mmol) and acetic anhydride (1.0 mL, 2 equivalents) is subjected to microwave irradiation.
-
The reaction progress is monitored, and upon completion, the mixture is concentrated under high vacuum.
-
The crude 2-methyl-4H-3,1-benzoxazin-4-one is used immediately in the next step due to its sensitivity to moisture.
Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one on Solid Support
-
The crude 2-methyl-4H-3,1-benzoxazin-4-one (0.4 g, 2.5 mmol) is thoroughly mixed with the selected solid support (e.g., Al₂O₃ or SiO₂) and an aqueous solution of ammonia (NH₃aq, 25%).
-
The mixture is irradiated in a microwave reactor.
-
After the reaction is complete, the solvent is removed under vacuum.
-
The final product is extracted from the solid support using methanol.
This method can be optimized by varying the solid support, reaction time, and temperature to achieve high yields and purity.
Synthesis on Wang Resin
Wang resin is a popular solid support for the synthesis of molecules containing a carboxylic acid functionality. In the context of quinazolin-4-one synthesis, an anthranilic acid derivative can be anchored to the resin via an ester linkage.
Synthesis on Rink Amide Resin
Rink Amide resin is utilized when the final product is a C-terminal amide. For quinazolin-4-one synthesis, this resin can be used to introduce diversity at the N3 position.
Traceless Solid-Phase Synthesis
Traceless synthesis is an elegant strategy where the linker is completely removed from the final product, leaving no residual functionality. For quinazolin-4-ones, this can be achieved by designing a linker that is cleaved during the cyclization and release step.
Data Presentation
The following table summarizes representative examples of quinazolin-4-ones synthesized via solid-phase methods, highlighting the diversity of achievable structures and the efficiency of the syntheses.
| Compound | Synthesis Method | Solid Support | Reagents | Overall Yield (%) | Purity (%) | Reference |
| 2-Methylquinazolin-4(3H)-one | Microwave-Assisted | Al₂O₃/SiO₂ | Anthranilic acid, Acetic anhydride, NH₃aq | 80 | >95 | |
| 2,3-Disubstituted quinazolin-4-ones | Multicomponent Reaction | Not specified (likely solution-phase adaptable to solid-phase) | Isatoic anhydride, Amine, Orthoester | Good to Excellent | Not specified | |
| 2,4-Diaminoquinazolines | Traceless Cleavage | Acyl isothiocyanate resin | 2-Aminobenzonitriles, Amines | Good | Good | [1] |
Conclusion
Solid-phase synthesis is a highly effective and versatile platform for the generation of quinazolin-4-one libraries for drug discovery and other applications. The use of different resins, linkers, and reaction conditions, including microwave assistance, allows for the efficient and controlled synthesis of a wide range of substituted quinazolin-4-ones. The protocols and data presented herein provide a valuable resource for researchers entering this exciting field.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzylimidazolidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Benzylimidazolidin-4-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the formation of an N-substituted amino acid ester, followed by cyclization with a suitable amine in the presence of a coupling agent or via thermal condensation. A plausible route is the reaction of N-benzylglycine (or its ethyl ester) with ammonia or a protected ammonia equivalent, followed by cyclization.
Q2: What are the critical parameters affecting the yield of the reaction?
Several factors can significantly impact the yield:
-
Purity of Reactants: Impurities in the starting materials, such as N-benzylglycine derivatives or the amine source, can lead to side reactions.
-
Solvent Choice: The polarity and boiling point of the solvent are crucial. Polar aprotic solvents are often preferred for the cyclization step.
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without degrading the product.
-
Water Removal: For reactions involving condensation, efficient removal of water is essential to drive the reaction forward.
Q3: How can I minimize the formation of side products?
Minimizing side products can be achieved by:
-
Controlling Stoichiometry: Using the correct molar ratios of reactants can prevent the formation of over-alkylated or other undesired products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
-
Gradual Addition of Reagents: Slow, dropwise addition of reagents can help to control the reaction temperature and minimize localized high concentrations that can lead to side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature incrementally. |
| Degradation of Reagents or Product: Starting materials or the final product may be unstable under the reaction conditions. | Verify the stability of your compounds at the reaction temperature. If necessary, consider a lower temperature for a longer duration or the use of a suitable catalyst. | |
| Inefficient Water Removal: In condensation reactions, the presence of water can inhibit the reaction. | Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent compatible with your reaction conditions. | |
| Multiple Spots on TLC (Impure Product) | Formation of Side Products: Competing side reactions may be occurring. | Re-evaluate the reaction conditions, such as temperature and solvent. Ensure high purity of starting materials. |
| Decomposition of Product: The desired product might be degrading during workup or purification. | Use milder workup procedures. For purification, consider column chromatography with a less acidic or basic stationary phase, or recrystallization from a suitable solvent. | |
| Difficulty in Product Purification | Product is too Polar/Non-polar for Standard Chromatography: The polarity of the product may cause it to streak or not move on a standard silica gel column. | Modify the eluent system for column chromatography by adding a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine for basic compounds. Consider using a different stationary phase, such as alumina. |
| Oily Product that Won't Crystallize: The product may be an oil at room temperature or contain impurities that inhibit crystallization. | Attempt to purify by column chromatography first. If the product is still an oil, try dissolving it in a minimal amount of a volatile solvent and adding a non-polar solvent dropwise to induce precipitation. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of N-Benzylglycine Ethyl Ester
-
To a solution of benzylamine (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF), add ethyl chloroacetate (1.1 eq).
-
Add a base, such as potassium carbonate (1.5 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-benzylglycine ethyl ester.
Step 2: Cyclization to this compound
-
Dissolve N-benzylglycine ethyl ester (1.0 eq) in a high-boiling point solvent like toluene.
-
Add a source of ammonia, such as ammonium chloride (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 65 |
| 2 | Xylene | 140 | 8 | 75 |
| 3 | DMF | 120 | 10 | 70 |
| 4 | Dioxane | 100 | 18 | 55 |
Visualizations
Caption: Synthetic workflow for this compound.
overcoming challenges in the stereoselective synthesis of imidazolidinones
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the stereoselective synthesis of imidazolidinones. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the stereoselective synthesis of imidazolidinones, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction is resulting in a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the steric hindrance of your substrates.
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, such as the carboamination of N-allylureas, the ligand plays a crucial role. For instance, using a bulky ligand like Xantphos with a Pd2(dba)3 catalyst has been shown to afford excellent diastereoselectivity.[1]
-
Substrate Steric Hindrance: The size of substituents on your reactants can significantly impact stereoselectivity. For example, in the synthesis of trans-4,5-disubstituted imidazolidin-2-ones, increasing the size of the allylic substituent on the N-allylurea from a methyl to an isopropyl group can improve the diastereomeric ratio from 8:1 to >20:1.[1]
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, DCM) to optimize diastereoselectivity.
Question 2: I am observing poor enantioselectivity (low % ee) in my asymmetric synthesis. What are the key parameters to investigate?
Answer: Achieving high enantioselectivity often requires careful optimization of the chiral catalyst or auxiliary and the reaction conditions.
-
Chiral Catalyst/Auxiliary: The choice of the chiral source is paramount. Imidazolidinone-based organocatalysts, such as MacMillan catalysts, are effective in promoting enantioselective reactions.[2][3] The structure of the catalyst, including the substituents, can significantly influence the enantiomeric excess.
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always lead to better enantioselectivity. It is crucial to find the optimal catalyst loading for your specific reaction.
-
Co-catalyst/Additive: In some cases, the presence of a co-catalyst or an additive is essential. For instance, in organocatalyzed 1,3-dipolar cycloadditions, a Brønsted acid co-catalyst can play a key role in achieving high enantioselectivity.[2][3]
-
Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantiomeric excesses.
Question 3: The reaction yield is low. What are some common causes and how can I improve it?
Answer: Low yields can stem from incomplete conversion, side reactions, or product degradation.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Increasing the temperature might improve the rate and yield, but it could negatively affect stereoselectivity.
-
Purity of Reagents and Solvents: Ensure that all starting materials, reagents, and solvents are pure and anhydrous, as impurities can interfere with the reaction.
-
Catalyst Deactivation: The catalyst might be deactivating over time. In such cases, adding the catalyst in portions or using a more robust catalyst could be beneficial.
-
Side Reactions: Analyze the crude reaction mixture to identify any major byproducts. Understanding the nature of these side products can provide insights into competing reaction pathways and help in optimizing the conditions to favor the desired product. For example, in some syntheses, competing transamidation can occur.[4]
Question 4: I am struggling with the purification of the desired stereoisomer. What are some effective separation techniques?
Answer: The separation of stereoisomers can be challenging but is often achievable through chromatographic methods.
-
Column Chromatography: For diastereomers, careful column chromatography on silica gel is often effective. Optimizing the eluent system is key to achieving good separation.[1]
-
Chiral HPLC: For the separation and analysis of enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.
-
Derivatization: In some cases, derivatizing the mixture of stereoisomers with a chiral resolving agent can convert them into diastereomers, which are easier to separate by standard chromatography. The derivatizing agent can then be cleaved to yield the pure enantiomers.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the stereoselective synthesis of imidazolidinones?
A1: Several powerful methods have been developed, including:
-
Palladium-catalyzed carboamination of N-allylureas: This method allows for the formation of two bonds and up to two stereocenters in a single step with excellent diastereoselectivity.[1][6]
-
Catalytic diamination of unsaturated C-C bonds: This is an elegant strategy for accessing imidazolidin-2-ones, with several enantioselective variations developed.[7]
-
[3+2] Cycloadditions: Organocatalytic enantioselective 1,3-dipolar cycloadditions are effective for synthesizing highly functionalized chiral imidazolidinones.[2][3][8]
-
Use of Chiral Auxiliaries: Imidazolidinones themselves can act as chiral auxiliaries to direct the stereoselective synthesis of other molecules, such as α-amino acids.[7]
Q2: How can I synthesize the N-allylurea precursors required for Pd-catalyzed carboamination?
A2: N-allylurea substrates are typically prepared in a single, high-yielding step from readily available allylic amines and isocyanates.[1][9]
Q3: Are there any one-pot procedures available for the synthesis of chiral imidazolidinones?
A3: Yes, one-pot multicomponent reactions have been developed. For example, a highly diastereoselective synthesis of chiral spiro-imidazolidinone cyclohexenones can be achieved from aminophenols, α,β-unsaturated aldehydes, and α-amino acids in a single pot, relying on the amino acid as the sole chiral source.[10] Another pseudo-multicomponent one-pot protocol involves the in situ formation of a Schiff base, followed by reduction and cyclization.[11]
Q4: What is the role of MacMillan's imidazolidinone catalysts in stereoselective synthesis?
A4: MacMillan's imidazolidinone catalysts are a class of organocatalysts that are highly effective in a wide range of enantioselective transformations.[12] They are particularly known for their ability to activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack in a stereocontrolled manner, for example, in 1,3-dipolar cycloadditions to form isoxazolines, a related heterocyclic system.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from various stereoselective syntheses of imidazolidinones, providing a quick reference for expected yields and stereoselectivities under different conditions.
Table 1: Diastereoselective Synthesis of 4,5-Disubstituted Imidazolidin-2-ones via Pd-Catalyzed Carboamination [1]
| Entry | Allylic Substituent (R) | Aryl Bromide | Product | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Methyl | 4-Bromotoluene | 3,5-Dimethyl-1-p-tolyl-4-vinylimidazolidin-2-one | 12:1 | 88 |
| 2 | Isopropyl | 4-Bromotoluene | 3-Isopropyl-5-methyl-1-p-tolyl-4-vinylimidazolidin-2-one | >20:1 | 83 |
Table 2: Enantioselective Synthesis of gem-Disubstituted 4-Imidazolidinones via Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation [13]
| Entry | Substrate | Product | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | β-amidoester 7a | Imidazolidinone 8a | 95 | >99 |
| 2 | β-amidoester 7b | Imidazolidinone 8b | 92 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Carboamination for the Synthesis of 4,5-Disubstituted Imidazolidin-2-ones [1]
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add Pd2(dba)3 (0.025 mmol), Xantphos (0.06 mmol), and NaOtBu (1.4 mmol).
-
Reagent Addition: Seal the tube with a Teflon screw cap and evacuate and backfill with argon three times. Add a solution of the N-allylurea (1.0 mmol) and the aryl bromide (1.1 mmol) in toluene (5 mL) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with stirring until the starting material is consumed as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous NaCl solution (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired imidazolidinone.
Protocol 2: One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones [10]
-
Reaction Setup: In a round-bottom flask, dissolve the aminophenol (1.0 mmol) and the α-amino acid (1.1 mmol) in a suitable solvent such as methanol.
-
Aldehyde Addition: Add the α,β-unsaturated aldehyde (1.2 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time, monitoring the progress by TLC.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the spiro-imidazolidinone cyclohexenone.
Visualizations
The following diagrams illustrate key workflows and concepts in the stereoselective synthesis of imidazolidinones.
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Experimental workflow for Pd-catalyzed carboamination.
References
- 1. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Imidazolidinone synthesis [organic-chemistry.org]
- 9. Imidazolidinone synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Imidazolidinone Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of imidazolidinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazolidinone derivatives?
A1: The primary synthetic strategies for imidazolidinone derivatives include:
-
Carbonylation of 1,2-diamines : This is a traditional and straightforward approach, though it can require toxic carbonylating agents and harsh reaction conditions.[1]
-
Intramolecular Hydroamidation of Unsaturated Ureas : This atom-economical method involves the cyclization of substrates like propargylic or allylic ureas. It can be catalyzed by bases or metals under mild conditions.[1][2]
-
Diamination of Olefins : This strategy involves the addition of two nitrogen atoms across a double bond.[1][2]
-
Aziridine Ring Expansion : This method uses aziridines as precursors, which undergo ring expansion upon reaction with isocyanates.[1][3]
-
Redox-Annulation of Cyclic Amines with α-Ketoamides : This approach allows for the synthesis of polycyclic imidazolidinone derivatives.[4][5]
-
Acid-Catalyzed Cyclization of N-(2,2-dialkoxyethyl) ureas : This method reacts ureas with aromatic C-nucleophiles to form 4-substituted imidazolidin-2-ones with high regioselectivity.[6]
Q2: How can I synthesize the N-allylurea or propargylic urea precursors?
A2: These precursors are typically synthesized by reacting the corresponding amine (e.g., N-allylamine or propargylamine) with an isocyanate. The reaction is often quantitative and can be performed at room temperature in a suitable solvent like THF. In many cases, the resulting urea can be used in the subsequent cyclization step without further purification.[1][3]
Q3: What is the role of a catalyst in imidazolidinone synthesis?
A3: Catalysts are crucial for overcoming the kinetic barrier of the reaction.[2]
-
Base Catalysts : Strong bases like BEMP (a phosphazene base) deprotonate the urea's nitrogen atom, creating a stronger nucleophile that can attack the unsaturated bond in intramolecular hydroamidation reactions.[1][3] The catalytic activity often correlates with the strength of the base.[1]
-
Metal Catalysts : Metals like Palladium (Pd), Copper (Cu), and Silver (Ag) can activate unsaturated C-C bonds (alkenes, alkynes), making them more susceptible to nucleophilic attack by the urea nitrogen.[1][2][3]
-
Acid Catalysts : Acids like trifluoroacetic acid (TFA) can promote the formation of a cyclic iminium ion from N-(2,2-dialkoxyethyl) ureas, which is then trapped by a nucleophile to form the imidazolidinone ring.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am attempting an intramolecular hydroamidation of a propargylic urea, but the yield is very low. What are the possible causes and solutions?
A: Low yield in this reaction is a common issue that can often be traced back to the catalyst, solvent, or substrate structure.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
|---|---|
| Ineffective Base Catalyst | The catalytic activity is often proportional to the base strength. If you are using weaker bases like DBU or TMG with no success, switch to a stronger phosphazene base such as BEMP, which has proven highly effective.[1] |
| Incorrect Solvent | The choice of solvent can significantly impact yield. For base-catalyzed reactions, polar aprotic solvents like acetonitrile (MeCN) or THF are generally effective.[1][7] Toluene has been shown to result in very low yields (<5%) in some cyclizations due to poor reactant solubility.[7] |
| Steric Hindrance | Substituents on the substrate can affect the reaction rate. Increased steric hindrance on the carbon alpha to the triple bond can slow the reaction.[1] Similarly, bulky groups on the nitrogen atom may reduce yields.[8] Consider if a less hindered starting material can be used. |
| Low Reaction Temperature | While many modern protocols work at room temperature, some systems may require heating.[1] If the reaction is sluggish, try increasing the temperature to 50-100 °C, monitoring for side product formation. |
| Absence of Catalyst | Control experiments have shown that in many cases, no reaction occurs without a catalyst.[1] Double-check that the catalyst was added in the correct amount. |
Problem 2: Poor Regioselectivity or Formation of Side Products
Q: My reaction is producing a mixture of regioisomers or unexpected side products. How can I improve selectivity?
A: Regioselectivity is a known challenge, particularly in acid-catalyzed reactions or when the substrate allows for multiple cyclization pathways.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
|---|---|
| Incorrect Catalyst Concentration | In the acid-catalyzed synthesis of 4-substituted imidazolidin-2-ones, the amount of acid is critical. Using an excess of TFA can lead to a mixture of 4- and 5-substituted regioisomers. Reducing the amount of TFA can significantly improve regioselectivity, yielding only the desired 4-substituted product.[6] |
| Isomerization to Side Products | In the synthesis of imidazolidinones from propargylic ureas, a base-mediated isomerization can lead to an allenamide intermediate, which then cyclizes to form imidazol-2-ones (the unsaturated analog) instead of imidazolidin-2-ones. This is more likely with substrates bearing a tertiary carbon alpha to the triple bond.[1] Carefully analyze the product structure to confirm which isomer is forming. |
| Formation of Polymeric Impurities | Traditional methods using urea and ethylenediamine at high temperatures (e.g., 250 °C) are known to produce polymeric impurities, making purification difficult.[9] If using this route, consider alternative, milder synthetic methods like base-catalyzed cyclization.[1] |
// Node Definitions start [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_catalyst [label="1. Check Catalyst System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_base [label="Base-Catalyzed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_acid [label="Acid-Catalyzed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; base_strength [label="Is base strong enough?\n(e.g., DBU vs BEMP)", fillcolor="#FFFFFF", fontcolor="#202124"]; acid_conc [label="Is acid concentration optimal?\n(Excess can inhibit)", fillcolor="#FFFFFF", fontcolor="#202124"];
check_solvent [label="2. Evaluate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_polarity [label="Is solvent appropriate?\n(e.g., MeCN, THF vs. Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"]; solubility [label="Are reactants soluble?", fillcolor="#FFFFFF", fontcolor="#202124"];
check_substrate [label="3. Examine Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; steric_hindrance [label="Is steric hindrance an issue?", fillcolor="#FFFFFF", fontcolor="#202124"];
solution_base [label="Solution:\nUse stronger base (e.g., BEMP)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_solvent [label="Solution:\nSwitch to polar aprotic solvent\n(MeCN, THF)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_substrate [label="Solution:\nRedesign substrate to\nreduce steric bulk", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_acid [label="Solution:\nTitrate acid concentration", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Edges start -> check_catalyst; check_catalyst -> is_base [label="Type?"]; is_base -> base_strength [label="Yes"]; is_base -> is_acid [label="No"]; is_acid -> acid_conc [label="Yes"]; base_strength -> solution_base [label="No"]; base_strength -> check_solvent [label="Yes"]; acid_conc -> solution_acid [label="No"]; acid_conc -> check_solvent [label="Yes"]; is_acid -> check_solvent [label="No"];
check_solvent -> solvent_polarity; solvent_polarity -> solubility [label="Yes"]; solvent_polarity -> solution_solvent [label="No"]; solubility -> check_substrate [label="Yes"]; solubility -> solution_solvent [label="No"];
check_substrate -> steric_hindrance; steric_hindrance -> solution_substrate [label="Yes"]; } caption: A logical workflow for troubleshooting low product yield.
Problem 3: Difficulty with Product Purification
Q: The reaction seems to work, but I am struggling to isolate and purify the final imidazolidinone derivative. What techniques are recommended?
A: Purification challenges often arise from unreacted starting materials, catalyst residues, or side products.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
|---|---|
| Residual Starting Materials/By-products | Standard purification techniques are generally effective. Silica gel column chromatography is commonly used to isolate the desired product.[1] Recrystallization from a suitable solvent system (e.g., absolute ethanol) can also be highly effective for obtaining pure crystalline solids.[6] |
| Catalyst Residue | If using a non-volatile base catalyst like BEMP, an aqueous workup may be necessary to remove it before chromatography. For metal catalysts, specific filtration or extraction steps might be required. |
| Formation of Polymeric Impurities | As mentioned, certain high-temperature methods can create polymers that are difficult to remove.[9] If purification is intractable, it is highly recommended to switch to a milder, more modern synthetic protocol that avoids these side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Synthesis of Imidazolidin-2-ones
This protocol is adapted from the intramolecular hydroamidation of propargylic ureas using a phosphazene base catalyst.[1]
-
Preparation : In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the propargylic urea substrate (1.0 equiv.) in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.1 M.
-
Catalyst Addition : Add the phosphazene base BEMP (typically 5 mol %) to the solution.
-
Reaction : Stir the reaction mixture at room temperature (22-23 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 16 hours depending on the substrate.[1]
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure imidazolidin-2-one derivative.
Protocol 2: General Procedure for Acid-Catalyzed Synthesis of 4-Aryl-imidazolidin-2-ones
This protocol is adapted from the reaction of N-(2,2-diethoxyethyl)ureas with C-nucleophiles.[6]
-
Preparation : To a solution of the N-(2,2-diethoxyethyl)urea (1.0 equiv.) in toluene (approx. 0.17 M), add the aromatic C-nucleophile (1.0 equiv.).
-
Catalyst Addition : Add trifluoroacetic acid (TFA) (1.0 equiv.) to the mixture.
-
Reaction : Reflux the reaction mixture for approximately 64 hours. Monitor the reaction for the consumption of starting material.
-
Workup : After cooling, remove the volatile components under vacuum.
-
Purification : Wash the residue with acetone, then recrystallize from absolute ethanol and dry under vacuum to yield the pure 4-aryl-imidazolidin-2-one product.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 3. Imidazolidinone synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
troubleshooting guide for the cleavage of oxazolidinone auxiliaries
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals utilizing oxazolidinone auxiliaries in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving N-acyl oxazolidinones?
A1: The primary methods for cleaving N-acyl oxazolidinones are determined by the desired functionality of the final product. The most common transformations include:
-
Hydrolytic Cleavage: This method yields a carboxylic acid and is typically performed using lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂). It is widely used due to its reliability in preserving stereochemical integrity.
-
Reductive Cleavage: To obtain a primary alcohol, reductive cleavage is employed using hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Cleavage to Aldehydes: Chiral aldehydes can be obtained through careful control of reaction conditions with reagents like diisobutylaluminum hydride (DIBAL-H).
-
Transesterification: This method produces esters by treating the N-acyl oxazolidinone with an alkoxide, for instance, sodium methoxide in methanol.
Q2: How do I choose the right cleavage method for my synthesis?
A2: The choice of cleavage method is dictated by the desired functional group in your target molecule. The following decision tree can guide your selection:
Caption: Decision tree for selecting the appropriate cleavage method.
Q3: I'm observing a significant side product during hydrolytic cleavage with LiOH/H₂O₂. What could it be?
A3: A common side reaction during hydrolytic cleavage is the formation of an undesired hydroxyamide. This occurs when the hydroxide ion attacks the carbamate carbonyl (endocyclic cleavage) of the oxazolidinone ring instead of the intended exocyclic amide carbonyl. This side reaction leads to a loss of yield and complicates purification.
Q4: My reductive cleavage is yielding a complex mixture of products. What is happening?
A4: Strong reducing agents can sometimes lead to undesired side reactions, including the cleavage of the oxazolidinone ring itself. For sterically hindered substrates, using milder and more selective reducing agents like lithium borohydride is advisable to minimize by-products.
Q5: Are there any safety concerns with the LiOH/H₂O₂ cleavage method?
A5: Yes. The reaction between LiOH and H₂O₂ can lead to the decomposition of the peracid intermediate, resulting in the evolution of oxygen gas. In a sealed vessel, this can create a pressurized and potentially flammable atmosphere, especially with organic solvents present. It is crucial to ensure proper venting and to conduct the reaction in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider a slight increase in the equivalents of the cleaving reagent (e.g., LiOH, H₂O₂, LiBH₄). |
| Reagent Decomposition | Ensure the use of anhydrous solvents and an inert atmosphere (argon or nitrogen), especially for moisture-sensitive reagents like LiBH₄. |
| Steric Hindrance | For sterically hindered substrates undergoing reductive cleavage, consider adding one equivalent of water to the reaction mixture before adding LiBH₄. This can form a more selective hydroxyborohydride species. For unreactive hindered carbonyls, cleavage with ethanethiol and n-BuLi may be an alternative. |
| Low Reaction Temperature | While low temperatures are often used to prevent side reactions, they can also slow down the desired cleavage. If the reaction is sluggish, consider allowing it to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. |
Problem 2: Formation of Side Products
| Side Product | Cause | Troubleshooting Steps |
| Hydroxyamide (from hydrolytic cleavage) | Attack of hydroxide at the endocyclic carbamate carbonyl. | Optimize reaction conditions by adjusting solvent, base, and temperature. Lithium hydroxide in THF has been shown to give optimal selectivity for the desired carboxylic acid. |
| Ring-Opened By-products (from reductive cleavage) | Over-reduction or attack at the endocyclic carbonyl. | Use a milder reducing agent like LiBH₄. For hindered substrates, the addition of one equivalent of water can increase selectivity. |
| Epimerized Product | Basic conditions or elevated temperatures can lead to epimerization at the α-carbon. | Perform the reaction at a low temperature (e.g., 0 °C) to minimize this risk. The LiOH/H₂O₂ method is generally known to proceed with no erosion of stereochemistry. |
Problem 3: Difficult Workup and Purification
| Issue | Troubleshooting Steps |
| Difficult Quenching of LiBH₄ | Quench the reaction carefully at 0 °C by the slow, dropwise addition of an aqueous solution like saturated ammonium chloride or Rochelle's salt. The reaction of excess LiBH₄ with water can be vigorous. |
| Separating Product from Auxiliary | After quenching, perform an aqueous workup. The chiral auxiliary can often be recovered by extraction. For instance, after hydrolytic cleavage, acidify the aqueous layer to protonate the carboxylic acid product and extract with an organic solvent. Then, make the aqueous layer basic to recover the auxiliary by extraction. Flash column chromatography is a common method for purifying the final product and isolating the recovered auxiliary. |
Experimental Protocols
Hydrolytic Cleavage to a Carboxylic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General workflow for hydrolytic cleavage.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (typically 3:1 to 4:1).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add aqueous hydrogen peroxide (30% w/w, ~4-5 equiv.), followed by an aqueous solution of lithium hydroxide (LiOH·H₂O, ~2 equiv.).
-
Reaction: Stir the mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Workup and Extraction: Remove the THF under reduced pressure. Acidify the aqueous layer with an acid (e.g., 1M HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). To recover the auxiliary, the aqueous layer can then be made basic and extracted again with an organic solvent.
-
Purification: Dry the organic extracts, concentrate, and purify the crude product by flash column chromatography or crystallization.
Reductive Cleavage to a Primary Alcohol
This protocol is a general guideline and may require optimization.
Caption: General workflow for reductive cleavage.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in an anhydrous solvent such as diethyl ether or THF under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to 0 °C.
-
Reducing Agent Addition: Add lithium borohydride (LiBH₄, ~1.1-2.0 equiv.) portion-wise or as a solution in THF.
-
Reaction: Allow
side reaction products in the synthesis of 1-Benzylimidazolidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylimidazolidin-4-one. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, N-benzylglycinamide. The second step is the cyclocondensation of N-benzylglycinamide with formaldehyde, often under conditions similar to an Eschweiler-Clarke reaction, to form the imidazolidin-4-one ring.
Q2: What are the common starting materials for the synthesis of the N-benzylglycinamide precursor?
A2: N-benzylglycinamide is commonly prepared from N-benzylglycine ethyl ester. This ester is synthesized by the reaction of benzylamine with either ethyl bromoacetate or ethyl chloroacetate in the presence of a base. The resulting ester is then converted to the amide.
Q3: What are the potential side reactions and byproducts I should be aware of during the synthesis of this compound?
A3: Several side reactions can occur, leading to the formation of various byproducts. The most common include:
-
N-benzyl-2,5-dioxopiperazine: This is a cyclic dipeptide that can form from the self-condensation of N-benzylglycine derivatives, particularly at elevated temperatures.
-
Hexabenzylhexaazaisowurtzitane: This complex cage-like molecule can be a significant byproduct in reactions involving benzylamine and formaldehyde or glyoxal, especially under acidic conditions.[1][2][3] Its formation is a known complication in related syntheses.[4]
-
Polymerization products: Formaldehyde is prone to polymerization, which can lead to the formation of paraformaldehyde and other polymeric materials, complicating product isolation and reducing yield.
-
Over-benzylation: In the synthesis of the N-benzylglycine precursor, there is a possibility of forming dibenzylglycine derivatives if an excess of benzyl halide is used.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of N-benzylglycine ethyl ester | Incomplete reaction due to weak base. | Use a stronger base such as triethylamine or diisopropylethylamine to ensure complete deprotonation of benzylamine. |
| Side reaction with the haloacetate. | Add the ethyl haloacetate dropwise to the reaction mixture at a controlled temperature to minimize side reactions. | |
| Hydrolysis of the ester. | Ensure anhydrous conditions are maintained throughout the reaction and workup. | |
| Low or No Yield of N-benzylglycinamide | Incomplete ammonolysis of the ester. | Use a saturated solution of ammonia in an alcohol (e.g., methanol or ethanol) and allow the reaction to proceed for an extended period, monitoring by TLC. |
| Hydrolysis of the amide during workup. | Maintain a basic pH during the workup to prevent hydrolysis of the amide. | |
| Low or No Yield of this compound | Inefficient cyclocondensation. | Ensure the use of a sufficient excess of formaldehyde. The use of formic acid as a catalyst can promote the reaction. |
| Formation of N-benzyl-2,5-dioxopiperazine. | Keep the reaction temperature moderate, as high temperatures can favor the formation of the diketopiperazine. | |
| Formation of hexabenzylhexaazaisowurtzitane. | Carefully control the stoichiometry of the reactants and the reaction pH. Avoid strongly acidic conditions which can promote the formation of this byproduct.[5] | |
| Product is difficult to purify | Presence of polymeric formaldehyde byproducts. | After the reaction, consider a distillation or filtration step to remove solid paraformaldehyde before extraction. Washing the crude product with a solvent in which the desired product is sparingly soluble can also be effective. |
| Contamination with hexabenzylhexaazaisowurtzitane. | This byproduct is often crystalline and can sometimes be removed by recrystallization from a suitable solvent.[3] Column chromatography may also be effective. | |
| Oily or non-crystalline product. | Try to form a salt (e.g., hydrochloride) of the product, which may be more crystalline and easier to purify by recrystallization. |
Experimental Protocols
Synthesis of N-benzylglycine ethyl ester
A common method involves the reaction of benzylamine with ethyl bromoacetate.[3]
Materials:
-
Benzylamine
-
Ethyl bromoacetate
-
Triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl bromoacetate (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove triethylammonium bromide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylglycine ethyl ester.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of N-benzylglycinamide
This step involves the ammonolysis of N-benzylglycine ethyl ester.
Materials:
-
N-benzylglycine ethyl ester
-
Saturated solution of ammonia in methanol
-
Anhydrous methanol
Procedure:
-
Dissolve N-benzylglycine ethyl ester (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution until saturation, or add a pre-made saturated solution of ammonia in methanol.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
The resulting crude N-benzylglycinamide can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethanol/ether.
Synthesis of this compound
This procedure is based on the cyclocondensation of an α-amino amide with formaldehyde.
Materials:
-
N-benzylglycinamide
-
Formaldehyde (37% aqueous solution)
-
Formic acid (optional, as catalyst)
-
A suitable solvent such as ethanol or dioxane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-benzylglycinamide (1 equivalent) in ethanol.
-
Add formaldehyde solution (1.1-1.5 equivalents).
-
Optionally, add a catalytic amount of formic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Research Progress and Key Issues of Hydrodebenzylation of Hexabenzylhexaazaisowurtzitane (HBIW) in the Synthesis of High Energy Density Material Hexanitrohexaazaisowurtzitane (HNIW) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0984015A1 - Improved synthesis of 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo (5.5.0.05,9,03,11) dodecane - Google Patents [patents.google.com]
Technical Support Center: Purification of Imidazolidin-4-one Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of imidazolidin-4-one compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying imidazolidin-4-one compounds?
A1: The most prevalent and effective methods for the purification of imidazolidin-4-one derivatives are recrystallization and column chromatography.[1] The choice between these techniques depends on the physical properties of the compound (e.g., solid or oil) and the nature of the impurities.
Q2: Which solvents are typically used for the recrystallization of imidazolidin-4-one compounds?
A2: Several solvents have been successfully used for the recrystallization of imidazolidin-4-one compounds. Common choices include ethanol, ethanol/water mixtures, acetone, and chloroform.[2][3][4][5] The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q3: What stationary phases are recommended for column chromatography of imidazolidin-4-one compounds?
A3: For column chromatography, standard silica gel is the most common stationary phase. However, for specific separations, alumina or reverse-phase silica gel may be more effective.[6]
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin-layer chromatography (TLC) is an essential tool for monitoring the separation of compounds during column chromatography.[6][7][8] By analyzing the fractions collected from the column with TLC, you can identify which fractions contain your purified product.
Troubleshooting Guides
Issue 1: Poor separation of the target compound from impurities during column chromatography.
-
Potential Cause: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating your compound from impurities.
-
Troubleshooting Step: Before running a column, perform TLC with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol in different ratios) to find a system that provides good separation between your desired compound and any impurities.[6]
-
-
Potential Cause: Column overloading. Applying too much crude product to the column can lead to broad peaks and poor separation.
-
Troubleshooting Step: Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
-
Potential Cause: Incorrect stationary phase.
-
Troubleshooting Step: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase silica gel.[6]
-
Issue 2: Low yield after recrystallization.
-
Potential Cause: Suboptimal solvent system. The chosen solvent or solvent mixture may be too effective at dissolving your compound, leading to significant loss in the mother liquor.
-
Potential Cause: Cooling the solution too quickly. Rapid cooling can trap impurities within the crystal lattice and reduce the overall yield of pure crystals.
-
Troubleshooting Step: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[6]
-
-
Potential Cause: Precipitation of impurities. Impurities may be co-precipitating with your desired product.
-
Troubleshooting Step: Try a different recrystallization solvent that may have different solubility properties for your product versus the impurities.[6]
-
Data Presentation
Table 1: Recrystallization Solvents and Reported Yields for Imidazolidin-4-one Derivatives
| Compound Type | Recrystallization Solvent(s) | Reported Yield (%) | Reference |
| Phenyl-imidazolidine-2,4-dione | Ethanol/Water (1:1) | 87.60 | [3] |
| 6-amino-1,3-dimethyluracil derivative | Ethanol | Not Specified | [2] |
| 1,3-dimethyl-6-amino acetamide derivative | Ethanol | Not Specified | [10] |
| Schiff base derivative | Acetone | Not Specified | [5] |
| C-Phenylglycine derivative | Ethanol/Water (1:1) | 73.10 | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude imidazolidin-4-one compound until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[9]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography.
-
Column Packing: Prepare a column with the chosen stationary phase (e.g., silica gel) and the determined eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazolidin-4-one compound.[6]
Visualizations
Caption: General purification workflow for imidazolidin-4-one compounds.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity - ProQuest [proquest.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER OF THEIR MOLECULAR DOCKING AND ANTIOXIDANT EXPERIMENTAL - ProQuest [proquest.com]
Technical Support Center: Enhancing Regioselectivity in Imidazolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of imidazolidin-2-ones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high regioselectivity in their synthetic experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of imidazolidin-2-ones, with a focus on controlling the formation of regioisomers.
Problem 1: Low Regioselectivity - Formation of a Mixture of 4- and 5-Substituted Imidazolidin-2-ones
Symptoms:
-
NMR or other spectroscopic analysis of the crude product shows a mixture of two or more isomers.
-
Difficulty in purifying the desired regioisomer, leading to low isolated yields.
Possible Causes and Solutions:
-
Inappropriate Catalyst Loading (Acid-Catalyzed Cyclization): In the acid-catalyzed cyclization of (2,2-diethoxyethyl)ureas, the amount of acid catalyst can significantly impact the regioselectivity. Preliminary studies have shown that a high concentration of trifluoroacetic acid (TFA) can lead to a mixture of 4- and 5-substituted imidazolidin-2-ones.[1]
-
Solution: Decrease the amount of TFA used in the reaction. By reducing the catalyst loading, it is possible to achieve excellent regioselectivity, exclusively obtaining the 4-substituted imidazolidin-2-one.[1]
-
-
Reaction Temperature and Time: For some synthetic routes, the reaction temperature and duration can influence the kinetic versus thermodynamic product distribution. One regioisomer may be formed faster (kinetic product), while the other may be more stable (thermodynamic product).
-
Solution:
-
To favor the kinetic product, try running the reaction at a lower temperature for a shorter period.
-
To favor the thermodynamic product, consider increasing the reaction temperature or extending the reaction time to allow for equilibration.
-
-
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity.
-
Solution: Screen a variety of solvents with different polarities. For instance, in some syntheses, a switch from a non-polar solvent like toluene to a more polar one like acetonitrile or DMF could alter the regiomeric ratio.
-
Problem 2: Low or No Yield of the Desired Imidazolidin-2-one
Symptoms:
-
TLC or LC-MS analysis of the reaction mixture shows unreacted starting materials.
-
Formation of multiple side products with little to no desired product.
Possible Causes and Solutions:
-
Substituent Effects: The electronic and steric properties of the substituents on the urea starting material can affect the reaction rate and yield. For example, in the acid-catalyzed cyclization of (2,2-diethoxyethyl)ureas, ureas with an unsubstituted nitrogen atom tend to give higher yields.[1] In base-catalyzed intramolecular hydroamidation of propargylic ureas, the presence of a substituent on the nitrogen atom beta to the triple bond can lead to lower yields.[2]
-
Solution: If possible, modify the substituents on the starting material. For instance, if a particular aryl substituent is leading to low yields, consider using an analog with different electronic properties (electron-donating vs. electron-withdrawing).
-
-
Inappropriate Catalyst: The choice of catalyst is crucial for the success of the reaction.
-
Solution: For intramolecular hydroamidation of propargylic ureas, the phosphazene base BEMP has been shown to be a highly active organocatalyst, outperforming guanidine and amidine bases.[2] If you are using a different base with poor results, consider switching to BEMP.
-
-
Reaction Conditions Not Optimized: Temperature, reaction time, and concentration may not be optimal for your specific substrate.
-
Solution: Systematically optimize the reaction conditions. A design of experiments (DoE) approach can be efficient in identifying the optimal parameters.
-
Frequently Asked Questions (FAQs)
Q1: How can I reliably synthesize 4-substituted imidazolidin-2-ones with high regioselectivity?
A1: One of the most effective methods for the regioselective synthesis of 4-substituted imidazolidin-2-ones is the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas. By carefully controlling the amount of acid catalyst, such as trifluoroacetic acid (TFA), you can exclusively obtain the 4-substituted product. A lower catalyst loading is generally preferred to avoid the formation of the 5-substituted isomer.[1]
Q2: What is a good starting point for reaction conditions in the acid-catalyzed synthesis of 4-substituted imidazolidin-2-ones?
A2: A good starting point is to reflux a solution of the N-(2,2-dialkoxyethyl)urea and a C-nucleophile in toluene with a catalytic amount of TFA. A 1:1 molar ratio of the urea, nucleophile, and TFA has been reported as a successful condition.[3] However, as mentioned in the troubleshooting guide, it is advisable to start with a lower amount of TFA to ensure high regioselectivity.
Q3: Are there any organocatalytic methods to synthesize imidazolidin-2-ones with high regioselectivity?
A3: Yes, the intramolecular hydroamidation of propargylic ureas using the phosphazene base BEMP is an excellent organocatalytic method. This approach offers high chemo- and regioselectivity for the synthesis of five-membered cyclic ureas under mild, ambient conditions and with short reaction times.[2]
Q4: How can I confirm the regiochemistry of my synthesized imidazolidin-2-one?
A4: The substitution pattern on the imidazolidin-2-one ring can be definitively determined using a combination of 1D and 2D NMR spectroscopy techniques. Specifically, a 1D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be very informative. For a 4-substituted imidazolidin-2-one, irradiation of the ortho-protons of the aryl substituent at the 4-position will show a NOE correlation to the protons of the methylene group at the 5-position of the ring.[1][3]
Q5: What are some common side reactions to be aware of?
A5: In some palladium-catalyzed syntheses of imidazolidin-2-ones from N-allylureas, competing base-mediated side reactions can occur, especially with N3-alkyl substituted substrates. One observed side reaction is the isomerization of the N-allyl group to a N-(1-propenyl) group.
Data Presentation
Table 1: Effect of Catalyst Loading on the Regioselectivity of Acid-Catalyzed Imidazolidin-2-one Synthesis
| Catalyst | Catalyst Loading | Solvent | Temperature | Regiomeric Ratio (4-substituted : 5-substituted) | Reference |
| TFA | High | Toluene | Reflux | Mixture of isomers (4-substituted is major) | [1] |
| TFA | Low | Toluene | Reflux | Exclusive formation of 4-substituted isomer | [1] |
Table 2: Yields of 4-Substituted Imidazolidin-2-ones via Acid-Catalyzed Cyclization
| Entry | Urea Substrate | C-Nucleophile | Yield (%) |
| 1 | 1-Phenyl-3-(2,2-dimethoxyethyl)urea | Sesamol | 85 |
| 2 | 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | Sesamol | 82 |
| 3 | 1-(p-Tolyl)-3-(2,2-dimethoxyethyl)urea | Sesamol | 88 |
| 4 | 1-(4-Methoxyphenyl)-3-(2,2-dimethoxyethyl)urea | Sesamol | 75 |
Reaction Conditions: Urea (1.0 equiv.), C-nucleophile (1.0 equiv.), TFA (1.0 equiv.), Toluene, Reflux, 64 h.
Table 3: Yields of Imidazolidin-2-ones via BEMP-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
| Entry | Substrate (Propargylic Urea) | Yield (%) |
| 1 | N-(1,1-dimethylprop-2-ynyl)-N'-phenylurea | 95 |
| 2 | N-(1,1-dimethylprop-2-ynyl)-N'-(p-tolyl)urea | 98 |
| 3 | N-(1,1-dimethylprop-2-ynyl)-N'-(4-fluorophenyl)urea | 92 |
| 4 | N-(1,1-dimethylprop-2-ynyl)-N'-(4-methoxyphenylcarbonyl)urea | 82 |
Reaction Conditions: Propargylic urea (0.4 mmol), BEMP (5 mol %), CH3CN (4 mL), Room Temperature, 1-16 h.[2]
Experimental Protocols
Protocol 1: General Procedure for the Highly Regioselective Synthesis of 4-(het)arylimidazolidin-2-ones via Acid-Catalyzed Cyclization
This protocol is adapted from a reported procedure.[3]
Materials:
-
N-(2,2-dialkoxyethyl)urea derivative (1.0 equiv.)
-
Aromatic or heterocyclic C-nucleophile (1.0 equiv.)
-
Trifluoroacetic acid (TFA) (1.0 equiv. - note: lower amounts can improve regioselectivity)
-
Toluene (solvent)
Procedure:
-
To a solution of the N-(2,2-dialkoxyethyl)urea (e.g., 0.40 g, 1.66 mmol) in toluene (10 mL), add the appropriate C-nucleophile (1.66 mmol) and TFA (0.19 g, 1.66 mmol).
-
Reflux the reaction mixture for 64 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the volatiles under reduced pressure.
-
Wash the residue with acetone.
-
Recrystallize the crude product from absolute ethanol.
-
Dry the purified product under vacuum to obtain the desired 4-substituted imidazolidin-2-one.
Protocol 2: General Procedure for the BEMP-Catalyzed Synthesis of Imidazolidin-2-ones
This protocol is based on a reported organocatalytic method.[2]
Materials:
-
Propargylic urea derivative (1.0 equiv.)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol %)
-
Acetonitrile (CH3CN) (solvent)
Procedure:
-
In a test tube equipped with a magnetic stir bar, charge the propargylic urea (0.4 mmol) and acetonitrile (4 mL).
-
Add BEMP (5 mol %, 6 µL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent.
Visualizations
Caption: Experimental workflow for the acid-catalyzed synthesis.
Caption: Logic diagram for controlling regioselectivity.
Caption: Plausible reaction mechanism for regioisomer formation.
References
Technical Support Center: Microwave-Assisted Synthesis of Quinazolin-4-ones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of microwave-assisted synthesis of quinazolin-4-ones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of quinazolin-4-ones, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my quinazolin-4-one product consistently low?
A1: Low product yield is a common issue that can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter in microwave synthesis. Temperatures that are too low may lead to incomplete reactions, while excessively high temperatures can cause decomposition of reactants or products.
-
Incorrect Reaction Time: Microwave synthesis is known for its rapid reaction times.[3][4] However, insufficient heating time will result in an incomplete reaction, while prolonged exposure can lead to the formation of byproducts or degradation.
-
Inefficient Catalyst or Incorrect Catalyst Loading: The choice and amount of catalyst can significantly impact the reaction outcome.
-
Improper Solvent or Solvent-Free Conditions: The choice of solvent can influence the efficiency of microwave absorption and the reaction pathway. In some cases, solvent-free conditions are more effective.[6][8]
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
A2: The formation of side products is often related to reaction conditions being too harsh or not selective enough.
-
Excessive Microwave Power: High microwave power can lead to localized overheating, promoting side reactions and decomposition.[6]
-
Solution: Optimize the microwave power setting. Often, lower power levels provide more controlled heating and lead to cleaner reactions. For instance, a power of 200 W has been found to be optimal in some cases.[6]
-
-
Cross-Reactivity of Starting Materials: Certain functional groups on your starting materials might be susceptible to side reactions under the reaction conditions.
-
Solution: If possible, consider using starting materials with protecting groups for sensitive functionalities. Alternatively, a careful optimization of reaction time and temperature can help to favor the desired reaction pathway.
-
-
Presence of Water: The intermediate 2-methyl-4H-3,1-benzoxazin-4-one is highly susceptible to decomposition in the presence of water.
-
Solution: Ensure all reagents and solvents are dry, and the reaction is performed under anhydrous conditions.
-
Q3: The reaction is not going to completion, and I am recovering a significant amount of starting material. What should I do?
A3: Incomplete conversion is a common challenge that can be addressed by systematically evaluating the reaction parameters.
-
Insufficient Microwave Power or Time: The reaction may not be receiving enough energy to overcome the activation barrier.
-
Solution: Gradually increase the microwave power and/or the reaction time. Monitor the reaction progress by TLC or LC-MS to find the point of maximum conversion.
-
-
Poor Microwave Absorption: If the reaction mixture has poor microwave absorption properties, it may not heat effectively.
-
Solution: If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve microwave absorption. Alternatively, a catalyst that strongly absorbs microwaves can be beneficial.
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Ensure the stoichiometry of your reactants is correct. It may be beneficial to use a slight excess of one of the reactants to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for quinazolin-4-ones compared to conventional heating methods?
A1: Microwave-assisted synthesis offers several significant advantages over conventional heating methods, including:
-
Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation.[3][4][9]
-
Higher Yields: Microwave synthesis frequently leads to higher product yields due to more efficient and uniform heating, which can minimize the formation of byproducts.[5]
-
Improved Purity: The shorter reaction times and more controlled heating can result in cleaner reaction profiles with fewer impurities.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient as it heats the reaction mixture directly, rather than the entire apparatus.
-
Environmentally Friendly: The use of smaller amounts of solvent (or solvent-free conditions) and reduced energy consumption make it a greener chemistry approach.[2]
Q2: How do I choose the right solvent for my microwave-assisted synthesis?
A2: The choice of solvent is crucial for the success of a microwave-assisted reaction. Key factors to consider include:
-
Dielectric Properties: Solvents with a high dielectric constant and dielectric loss are more efficient at absorbing microwave energy and converting it into heat.
-
Boiling Point: The boiling point of the solvent should be high enough to allow the reaction to be carried out at the desired temperature under pressure.
-
Solubility: The reactants must be soluble in the chosen solvent at the reaction temperature.
-
Reactivity: The solvent should be inert and not participate in any side reactions. In some cases, a bio-sourced solvent like pinane can be a sustainable option.[1]
Q3: Can I use a domestic microwave oven for the synthesis of quinazolin-4-ones?
A3: While some early studies utilized domestic microwave ovens, it is generally not recommended for laboratory synthesis due to safety concerns and lack of reproducibility.[9] Domestic ovens lack temperature and pressure controls, leading to a non-homogeneous distribution of energy which can be hazardous, especially when using flammable solvents.[9] Dedicated laboratory microwave reactors are designed with safety features and precise control over reaction parameters, ensuring reproducibility and safe operation.[9]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 4(3H)-Quinazolinone Derivative
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 10 hours | 5 minutes |
| Yield (%) | 79% | 87% |
| Microwave Power | N/A | 800 Watts |
| Source: Adapted from E-Journal UIN Malang[10] |
Table 2: Optimization of Microwave-Assisted Synthesis of 2-Phenyl-quinazolin-4(3H)-one
| Method | Catalyst | Reaction Time | Yield (%) |
| Conventional Heat | SbCl₃ | 3-5 hours | 72% |
| Microwave Irradiation | SbCl₃ | 3-5 minutes | 94% |
| Source: Adapted from Heterocyclic Communications[6] |
Table 3: Optimization of Reaction Conditions for Quinazolinone Synthesis from 2-aminobenzamide and Benzyl Alcohol
| Temperature (°C) | Time (h) | Yield (%) |
| 120 | 1 | 71 |
| 120 | 2 | 64 |
| 130 | 1 | 73 |
| 130 | 2 | 90 |
| Source: Adapted from RSC Advances[2] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2,3-Disubstituted-Quinazolin-4(3H)-ones
This protocol is a one-pot, three-component reaction under microwave irradiation.[10]
-
Reactant Mixture: In a microwave-safe reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and a substituted amine (6 mmol) in ethanol (10 mL).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 120°C for 30 minutes.
-
Work-up: After the reaction is complete, pour the mixture over crushed ice.
-
Isolation: Collect the crude product that separates by filtration.
-
Purification: Purify the final product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one on a Solid Support
This two-step protocol involves the formation of a benzoxazinone intermediate followed by reaction with ammonia on a solid support.
-
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
Reactant Mixture: Mix anthranilic acid (0.685 g, 5 mmol) and acetic anhydride (1.0 mL, 2 equivalents).
-
Microwave Irradiation: Irradiate the neat mixture for a selected period.
-
Work-up: After heating, concentrate the reaction mixture under high vacuum. The resulting benzoxazinone is very susceptible to decomposition in the presence of water and should be used immediately in the next step.
-
-
Step 2: Synthesis of 2-methylquinazolin-4(3H)-one
-
Reactant Mixture: Thoroughly mix 2-methyl-4H-3,1-benzoxazin-4-one (0.4 g, 2.5 mmol), the selected solid support (in 0.5, 1, or 1.5 weight equivalents), and aqueous ammonia (3.5 mL of 25% solution, 50 mmol).
-
Microwave Irradiation: Irradiate the mixture for the optimized period.
-
Work-up: After irradiation, remove the solvent in vacuum.
-
Extraction: Extract the residue with methanol. The methanolic solution contains the crude product.
-
Visualizations
Caption: Comparative workflow of conventional vs. microwave-assisted synthesis of 4(3H)-quinazolinones.
Caption: Troubleshooting workflow for low product yield in microwave-assisted quinazolin-4-one synthesis.
References
- 1. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. [PDF] Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 | Semantic Scholar [semanticscholar.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Design of Experiment for Optimization of Benzimidazol-2-one Synthesis
Welcome to the Technical Support Center for the Design of Experiment (DoE) in Benzimidazol-2-one Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of benzimidazol-2-one, a crucial scaffold in medicinal chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction yield, purity, and overall efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzimidazol-2-one, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time or temperature may be insufficient for full conversion. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[1] - Optimize temperature and time: Systematically increase the reaction temperature or extend the duration. High temperatures (130-170 °C) are often required for the reaction with urea.[1][2] - Consider alternative energy sources: Microwave-assisted synthesis can dramatically reduce reaction times and increase yields. |
| 2. Suboptimal Reagent Stoichiometry: The molar ratio of o-phenylenediamine to the carbonyl source (e.g., urea, CDI) may not be optimal. | - Vary the equivalents of the carbonyl source: Conduct small-scale experiments with varying ratios (e.g., 1:1, 1:1.2, 1:1.5 of o-phenylenediamine to urea) to find the optimal balance. | |
| 3. Poor Quality of Starting Materials: Impurities in o-phenylenediamine or urea can inhibit the reaction. o-Phenylenediamine is particularly susceptible to oxidation, leading to colored impurities. | - Use high-purity reagents: Ensure the purity of starting materials. If necessary, recrystallize o-phenylenediamine before use. - Work under an inert atmosphere: Performing the reaction under nitrogen or argon can prevent oxidation of the starting material. | |
| 4. Inefficient Mixing in Batch Reactions: In solvent-free melt synthesis with urea, poor mixing can lead to localized overheating and decomposition. | - Ensure efficient stirring: Use a mechanical stirrer for better homogeneity in the reaction melt. | |
| Formation of Impurities / Discolored Product | 1. Oxidation of o-phenylenediamine: This is a common issue leading to dark-colored reaction mixtures and products. | - Use an inert atmosphere: As mentioned above, blanketing the reaction with nitrogen or argon is effective. - Purification of starting material: Ensure the o-phenylenediamine is not discolored before use. |
| 2. Side Reactions: At high temperatures, urea can decompose to form byproducts like biuret, which can sublime and cause issues. | - Precise temperature control: Maintain the reaction temperature within the optimal range to minimize urea decomposition.[3] - Consider alternative carbonyl sources: Reagents like 1,1'-carbonyldiimidazole (CDI) can offer cleaner reactions, albeit at a higher cost.[4] | |
| 3. Residual Starting Materials: Unreacted o-phenylenediamine or urea remaining in the final product. | - Optimize reaction conditions: Ensure the reaction goes to completion by adjusting time and temperature. - Effective purification: Utilize appropriate purification methods such as recrystallization or column chromatography. | |
| Difficulty in Product Purification | 1. Poor Crystallization: The product oils out or forms very fine crystals that are difficult to filter. | - Optimize recrystallization solvent: Test a range of solvents or solvent mixtures. Slow cooling of the saturated solution is crucial. - Work-up procedure: The crude product obtained from the reaction with urea can be treated with a dilute NaOH solution to dissolve the product, followed by filtration and neutralization to precipitate the purified benzimidazol-2-one.[1] |
| 2. Co-elution with Impurities: In column chromatography, impurities may have similar polarity to the product. | - Experiment with different solvent systems: A gradient elution may be necessary to achieve better separation. | |
| 3. Product Insolubility: The product is poorly soluble in common organic solvents, making purification challenging. | - Use polar aprotic solvents: Solvents like DMF or DMSO can be used for purification, followed by precipitation with a non-solvent like water. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to investigate in a Design of Experiment (DoE) for benzimidazol-2-one synthesis?
A1: The most critical parameters to consider for optimization are typically the reaction temperature, reaction time, and the molar ratio of reactants (o-phenylenediamine to carbonyl source). In syntheses involving a catalyst or solvent, catalyst loading and solvent choice are also crucial factors.[4]
Q2: How can I set up a simple DoE to optimize my batch synthesis using urea?
A2: A good starting point is a factorial design. You could investigate two factors at two levels (a 2² factorial design). For instance:
-
Factor A (Temperature): 140 °C (Low) and 160 °C (High)
-
Factor B (Urea Equivalents): 1.1 eq (Low) and 1.5 eq (High) This would require only four experiments to start understanding the main effects and potential interactions between these variables. The response would typically be the isolated yield or purity of the benzimidazol-2-one.
Q3: My initial DoE results show that temperature has the most significant effect on yield. What is the next step?
A3: If a factor is identified as highly significant, the next step is often to use a response surface methodology (RSM) to find the optimal point. This involves performing more experiments at different levels of that factor to model the response curve and identify the peak. For temperature, you might test additional points, for example, at 130°C, 150°C, and 170°C, to better define the optimal heating profile.
Q4: What are the advantages of using a flow chemistry setup for optimization?
A4: Flow chemistry allows for rapid screening of reaction conditions with small amounts of material. It offers excellent control over parameters like temperature and residence time, leading to better reproducibility. A DoE in a flow system can quickly map the reaction space to find optimal conditions for high yield, purity, and productivity.[4]
Q5: How do I choose the right analytical method to determine the "response" for my DoE?
A5: The choice of analytical method depends on your optimization goal.
-
For Yield: High-Performance Liquid Chromatography (HPLC) with a calibrated internal standard is a precise method for determining the in-process yield. Isolated yield after purification is a more practical but less immediate measure.
-
For Purity: HPLC is the standard method for assessing purity by measuring the area percentage of the main product peak relative to impurities.
-
For Reaction Completion: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials.
Data Presentation
Table 1: Factors and Responses in DoE for Flow Synthesis of Benzimidazol-2-one
This table summarizes the factors and their ranges investigated in a DoE study for the 1,1'-carbonyldiimidazole (CDI)-promoted synthesis of benzimidazol-2-one in a flow reactor.
| Factor | Parameter | Low Level | High Level | Response(s) Monitored |
| A | Temperature (°C) | 180 | 220 | Yield (%) |
| B | CDI Equivalents | 3.0 | 5.0 | Purity (%) |
| C | Residence Time (min) | 45 | 75 | Productivity ( g/day ) |
Data derived from a study on flow synthesis optimization.[4]
Table 2: Predicted vs. Experimental Results from Flow Synthesis Optimization
This table shows the predicted and experimental outcomes for the optimized conditions identified through the DoE study.
| Parameter | Optimized Value | Predicted Yield (%) | Experimental Yield (%) |
| Temperature | 210 °C | 98.5 | 99.0 |
| CDI Equivalents | 4.2 | ||
| Residence Time | 67 min |
This demonstrates the high accuracy of the DoE model in predicting the optimal reaction conditions.[4]
Experimental Protocols
Protocol 1: Batch Synthesis of Benzimidazol-2-one from o-Phenylenediamine and Urea
This protocol describes a common and cost-effective method for the batch synthesis of benzimidazol-2-one.
Materials:
-
o-Phenylenediamine
-
Urea
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine o-phenylenediamine and urea (a molar ratio of 1:1.2 is a good starting point).
-
Heat the mixture in an oil bath to 130-140 °C. The mixture will melt and start to evolve ammonia gas. (Caution: Perform this step in a well-ventilated fume hood). [1]
-
Continue heating and stirring for 1-2 hours. The progress of the reaction can be monitored by TLC.[1]
-
After the reaction is complete, allow the mixture to cool to approximately 80-90 °C.
-
Carefully add a 1 M NaOH solution to the reaction mixture to dissolve the crude product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate to room temperature and then neutralize it with a 1 M HCl solution until the product precipitates completely.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the benzimidazol-2-one product.
Protocol 2: Flow Synthesis of Benzimidazol-2-one using CDI (Optimized)
This protocol is based on a DoE-optimized flow chemistry setup for continuous production.
Materials & Equipment:
-
o-Phenylenediamine in Tetrahydrofuran (THF)
-
1,1'-Carbonyldiimidazole (CDI) in a THF/PEG300 mixture
-
Two HPLC pumps
-
T-piece mixing element
-
Stainless-steel reaction coil (e.g., 10 mL)
-
Heating unit for the coil
-
Back-pressure regulator
Procedure:
-
Prepare a solution of o-phenylenediamine in THF (e.g., 1 M).
-
Prepare a solution of CDI in a THF/PEG300 mixture (e.g., 4.2 M in 7:3 v/v THF/PEG300).
-
Set the flow rates of the two pumps to achieve the desired residence time and stoichiometry. For example, a flow rate of 0.075 mL/min for each pump into a 10 mL coil results in a residence time of approximately 67 minutes.[4]
-
Heat the reaction coil to the optimized temperature (e.g., 210 °C).
-
Pump the two solutions through the T-mixer and into the heated reaction coil.
-
The output from the reactor is collected. The product can be isolated by extraction (e.g., with Et₂O and washing with 3N HCl to remove byproducts and PEG300) and subsequent solvent evaporation.
Mandatory Visualization
Caption: A typical workflow for Design of Experiment (DoE) in synthesis optimization.
References
Technical Support Center: Navigating Steric Hindrance in Benzylic Position Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with steric hindrance at the benzylic position.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Benzylic Substitution Reactions (e.g., Sₙ2)
Symptoms:
-
Incomplete consumption of starting material observed via TLC or LC-MS.
-
Formation of elimination byproducts.
-
Reaction fails to proceed to completion even after extended reaction times.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Steric Hindrance from Substrate: Bulky groups on the benzene ring or the benzylic carbon are physically blocking the nucleophile's approach.[1][2][3] | 1. Switch to a less hindered substrate if possible. 2. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[2]3. Use a more reactive, less bulky nucleophile. 4. Change the Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to promote Sₙ2 reactions.[2] |
| Ineffective Leaving Group: The leaving group is not sufficiently labile. | Improve the Leaving Group: Convert alcohols to tosylates or mesylates, or use halides with better leaving group ability (I > Br > Cl).[2] |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or concentration. | Optimize Reaction Parameters: Systematically vary the temperature, solvent, and concentration to find the optimal conditions for your specific substrate. Consider using a microwave reactor to potentially improve yields and reduce reaction times.[2] |
Issue 2: Difficulty in Deprotecting a Sterically Hindered Benzyl Ether
Symptoms:
-
Standard hydrogenolysis (e.g., H₂, Pd/C) fails to cleave the benzyl ether.[1]
-
Incomplete deprotection even with high catalyst loading or prolonged reaction times.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning: Trace impurities in the starting material or solvent may be deactivating the catalyst. | Purify Starting Materials and Solvents: Ensure all reagents and solvents are of high purity and anhydrous.[4] |
| Poor Catalyst Accessibility: Bulky groups surrounding the benzyl ether prevent the catalyst from accessing the C-O bond for cleavage.[1] | 1. Alternative Catalysts: Try different catalysts such as Pearlman's catalyst (Pd(OH)₂/C) or Crabtree's catalyst.[1]2. Alternative Deprotection Methods: Consider methods that do not rely on catalytic hydrogenation, such as using strong acids (e.g., HBr in acetic acid), Lewis acids, or dissolving metal reductions.[5][6] |
| Severe Steric Hindrance: The steric bulk is too great for any catalytic approach. | Alternative Protecting Groups: In future syntheses, consider using a smaller or more labile protecting group, such as a p-methoxybenzyl (PMB) ether, which can be removed oxidatively.[7] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance at the benzylic position?
A1: Steric hindrance at the benzylic position refers to the spatial obstruction caused by bulky chemical groups on the benzene ring or the benzylic carbon itself. This bulkiness can physically block the approach of a reactant, such as a nucleophile, slowing down or preventing a chemical reaction from occurring.[2][4] The reactivity of the benzylic position is attributed to the resonance stabilization of intermediates like benzylic carbocations or radicals.[8]
Q2: Can the benzyl group ever accelerate a reaction?
A2: Yes, while often associated with steric hindrance in Sₙ2 reactions, the benzyl group can accelerate reactions that proceed through a carbocation intermediate, such as Sₙ1 reactions.[1] The phenyl ring stabilizes the adjacent positive charge through resonance, which lowers the activation energy of the reaction.[1][8]
Q3: How do I choose the right coupling agent for a sterically hindered benzylic acid?
A3: For sterically hindered carboxylic acids, more reactive coupling reagents are generally required. Amidinium/uronium and phosphonium salt-based reagents like HATU, HBTU, or COMU are often more effective than traditional carbodiimides like DCC.[4]
Q4: Are there alternative synthetic strategies if optimizing reaction conditions is not enough?
A4: Yes. If optimizing the reaction conditions fails, consider a change in your synthetic strategy. This could involve converting the carboxylic acid to a more reactive acyl chloride or designing an entirely different synthetic route that avoids the sterically hindered step.[4] Another approach is to use smaller or different types of protecting groups that offer different steric profiles, such as tert-butoxycarbonyl (Boc) groups instead of carboxybenzyl (Cbz) groups.[2]
Q5: What is the role of a benzyl protecting group and how is it typically removed?
A5: Benzyl groups are commonly used to protect alcohols, carboxylic acids, and amines due to their stability under a variety of reaction conditions.[6][9] The most common method for their removal is catalytic hydrogenolysis, which involves reacting the protected compound with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).[9] This method is generally mild and selectively cleaves the benzylic C-O or C-N bond.[9]
Experimental Protocols
Protocol 1: General Procedure for a Coupling Reaction with a Sterically Hindered Benzylic Acid
-
Preparation: Ensure all glassware is thoroughly dried. If the substrate is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Activation: Dissolve the sterically hindered benzylic acid (1.0 eq) in a minimal amount of anhydrous DMF. Add a suitable coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: To the activated acid solution, add the amine-containing substrate (1.0 - 1.2 eq), also dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction every 1-2 hours using TLC or LC-MS. If the reaction is sluggish, it can be stirred overnight or gently heated to 40°C.[4]
-
Work-up and Purification: Once the reaction is complete, remove the DMF under reduced pressure. The crude product can then be purified by standard methods such as column chromatography, preparative HPLC, or crystallization.[4]
Protocol 2: Deprotection of a Sterically Hindered Benzyl Ether using N-Bromosuccinimide (NBS)
This protocol is an alternative to catalytic hydrogenolysis for highly hindered substrates.
-
Setup: In a suitable reaction vessel, dissolve the sterically hindered benzyl ether in a mixture of carbon tetrachloride and water.
-
Reagents: Add N-bromosuccinimide (NBS) and a small amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Include an aqueous base such as calcium carbonate to neutralize the HBr byproduct.[5]
-
Reaction: Irradiate the reaction mixture with a light source (e.g., a sunlamp or a tungsten lamp) while stirring vigorously. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, filter the reaction mixture to remove any solids. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography.
Visualizations
Caption: Steric hindrance from a bulky group on a benzylic substrate impeding the backside attack of a nucleophile in an Sₙ2 reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 9. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to Imidazolidinone and Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for reliable and efficient methods to control stereochemistry is a constant pursuit. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust strategy for the introduction of chirality. Among the most prominent classes of chiral auxiliaries are the well-established oxazolidinones, famously known as Evans auxiliaries, and the increasingly utilized imidazolidinones. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal auxiliary for a given synthetic challenge.
Introduction: A Tale of Two Auxiliaries
Oxazolidinone auxiliaries, developed by David A. Evans, have long been celebrated for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[1] Their efficacy stems from a rigid conformational control that effectively shields one face of the enolate.[2]
Imidazolidinone auxiliaries have emerged as a powerful alternative, often lauded for their greater stability, particularly their resistance to nucleophilic ring-opening compared to their oxazolidinone counterparts.[3][4] In certain applications, they have demonstrated superior performance in terms of both yield and stereoselectivity.[3] This guide will delve into these differences through a detailed comparison of their performance in key asymmetric transformations.
Performance Comparison in Asymmetric Reactions
The following tables summarize the performance of representative oxazolidinone and imidazolidinone chiral auxiliaries in asymmetric alkylation and aldol reactions, providing a quantitative basis for comparison.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. The diastereoselectivity is highly dependent on the steric hindrance provided by the auxiliary.
Table 1: Performance in Asymmetric Alkylation
| Chiral Auxiliary | Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Oxazolidinones | ||||
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Allyl iodide | 98:2 | >90 |
| (4R)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 95 |
| (4S)-4-Benzyl-2-oxazolidinone | Propionyl | Methyl iodide | 99:1 | 90 |
| Imidazolidinones | ||||
| (4S,5R)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | Varies | Benzyl bromide | 94-99:1-6 | 77-90 |
| Polymer-supported 2-imidazolidinone | Propionyl | Benzyl bromide | >99:1 | 65-78 |
| Polymer-supported 2-imidazolidinone | Propionyl | Allyl iodide | >99:1 | 72 |
| Polymer-supported 2-imidazolidinone | Propionyl | Methyl iodide | >99:1 | 55 |
Key Observation: Both auxiliaries provide excellent levels of diastereoselectivity in asymmetric alkylation reactions. Notably, in the synthesis of isoflavonoids, an imidazolidinone auxiliary provided substantially improved yields and selectivities (77-90% yield, 94-99% de) in an alkylation step where an Evans' oxazolidin-2-one had previously resulted in low yields and selectivities.[3]
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is often dictated by the formation of a rigid, chelated transition state.
Table 2: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Oxazolidinones | |||
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 |
| (4S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | 99:1 | 85 |
| (4R)-4-Isopropyl-2-oxazolidinone | Propionaldehyde | 98:2 | 80 |
| Imidazolidinones | |||
| (4S,5R)-1,5-Dimethyl-4-phenyl-2-imidazolidinone | Varies | High syn-selectivity | High |
| Polymer-supported hydantoin | Varies | High | High |
Key Observation: Evans' oxazolidinone auxiliaries are well-known for consistently producing the syn-aldol adduct with excellent diastereoselectivity.[5] Imidazolidinone auxiliaries have also been shown to be highly effective in asymmetric aldol reactions, affording high yields and excellent diastereoselectivity.[6]
Mechanistic Insights and Experimental Workflows
The stereochemical outcomes of reactions employing these chiral auxiliaries are dictated by the formation of well-defined transition states that minimize steric interactions.
Stereocontrol with Oxazolidinone Auxiliaries
The high diastereoselectivity observed with Evans' oxazolidinone auxiliaries is attributed to the formation of a rigid, chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Stereocontrol with Imidazolidinone Auxiliaries
Similar to oxazolidinones, imidazolidinone auxiliaries also rely on steric hindrance to direct the approach of the electrophile. The substituents on the imidazolidinone ring create a chiral environment that favors attack from one diastereoface of the enolate. Their increased stability can be attributed to the greater resonance stabilization of the urea-like structure compared to the carbamate in oxazolidinones.
Experimental Protocols
Detailed methodologies for key steps in the application of both chiral auxiliaries are provided below.
Protocol 1: N-Acylation of Chiral Auxiliaries
a) Oxazolidinone (Evans Auxiliary)
-
Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (Et₃N), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry DCM at 0 °C, add Et₃N (1.5 eq) and a catalytic amount of DMAP.
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl solution and extract with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
-
b) Imidazolidinone
-
Materials: (4S,5R)-1,5-dimethyl-4-phenyl-2-imidazolidinone, n-butyllithium (n-BuLi), propionyl chloride, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the imidazolidinone (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir for an additional 1-2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.
-
Protocol 2: Asymmetric Alkylation
a) Using N-Propionyl Oxazolidinone
-
Materials: N-propionyl oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), allyl iodide, THF.
-
Procedure:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF at -78 °C, add NaHMDS (1.1 eq) dropwise. Stir for 30 minutes.
-
Add allyl iodide (1.5 eq) and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.[6]
-
b) Using N-Propionyl Imidazolidinone
-
Materials: N-propionyl imidazolidinone, NaHMDS, benzyl bromide, THF.
-
Procedure:
-
Dissolve the N-propionyl imidazolidinone (1.0 eq) in dry THF and cool to -78 °C.
-
Add NaHMDS (1.1 eq) and stir for 30 minutes.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 3-5 hours.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate. Determine the diastereoselectivity of the crude product and purify by chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary
a) Oxazolidinone - Hydrolytic Cleavage to Carboxylic Acid
-
Materials: Alkylated N-acyloxazolidinone, lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), THF/water.
-
Procedure:
-
Dissolve the alkylated auxiliary (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF and extract the recovered auxiliary with DCM.
-
Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with ethyl acetate.
-
b) Imidazolidinone - Reductive Cleavage to Alcohol
-
Materials: Alkylated N-acylimidazolidinone, lithium aluminium hydride (LiAlH₄), diethyl ether or THF.
-
Procedure:
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in dry diethyl ether at 0 °C, add a solution of the alkylated imidazolidinone (1.0 eq) in diethyl ether dropwise.
-
Stir the mixture at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with ether.
-
Concentrate the filtrate to obtain the crude chiral alcohol, which can be purified by chromatography. The chiral auxiliary can often be recovered from the solid precipitate.[3]
-
Conclusion
Both oxazolidinone and imidazolidinone chiral auxiliaries are exceptionally powerful tools for asymmetric synthesis, each with its own set of advantages. Oxazolidinones, as the more established class, have a vast literature precedent and are known for their high and predictable stereocontrol in a wide array of reactions. Imidazolidinones, on the other hand, offer the key advantage of enhanced stability and have demonstrated the potential to outperform oxazolidinones in challenging applications. The choice between these two excellent auxiliaries will ultimately depend on the specific requirements of the synthetic target, including the desired reaction type, substrate, and tolerance to reaction conditions. This guide provides the fundamental data and protocols to make an informed decision in the design and execution of modern asymmetric synthesis.
References
- 1. Item - Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - figshare - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.williams.edu [chemistry.williams.edu]
Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Imidazolidinone Compounds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of recently developed imidazolidinone compounds. We delve into their anticancer and antimicrobial properties, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms.
Imidazolidinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide synthesizes recent findings to provide a comparative overview of their potential as therapeutic agents.
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected novel imidazolidinone compounds from recent studies.
Anticancer Activity
The anticancer potential of novel imidazolidinone derivatives has been evaluated against various human cancer cell lines. A notable compound, designated 9r , has shown significant activity in colorectal cancer cells.[1][2]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9r | HCT116 (Colon) | Not specified, but potent | - | - |
| 9r | SW620 (Colon) | Not specified, but potent | - | - |
| 5e | Not specified | 0.2 | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Several novel imidazolidinone derivatives have been screened for their efficacy against a panel of pathogenic bacteria and fungi. The data below highlights the minimum inhibitory concentrations (MIC) for some of the most promising compounds.[3]
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 11c | Bacillus subtilis | 0.15 | Ampicillin | 0.15 |
| 11c | Klebsiella pneumoniae | 0.12 | Gentamycin | 0.12 |
| 11c | Aspergillus clavatus | 0.49 | Amphotericin B | Not specified |
| 11c | Geotricum candidum | 0.12 | Amphotericin B | Not specified |
| 3f | Various bacteria/fungi | Not specified, but significant | - | - |
MIC: The minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the biological activities of the imidazolidinone compounds cited in this guide.
MTT Assay for Cell Viability (Anticancer Activity)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazolidinone compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Broth Microdilution Method for MIC Determination (Antimicrobial Activity)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10][11][12]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the imidazolidinone compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these novel compounds exert their effects is paramount for their development as therapeutic agents.
ROS-Mediated Apoptosis via JNK Pathway
Several studies have indicated that certain imidazolidinone derivatives, such as compound 9r , induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][13][14][15][16][17]
Caption: ROS/JNK-mediated apoptotic pathway induced by imidazolidinone compounds.
General Experimental Workflow for Biological Activity Validation
The validation of the biological activity of novel compounds follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: General workflow for validating the biological activity of novel compounds.
T-Cell Receptor (TCR) Signaling Pathway Modulation
Imidazolidine-2,4-dione derivatives have been identified as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key negative regulator of T-cell activation. By inhibiting LYP, these compounds can potentially enhance T-cell responses.
Caption: Modulation of the TCR signaling pathway by imidazolidinone inhibitors of LYP.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. ibg.kit.edu [ibg.kit.edu]
- 11. protocols.io [protocols.io]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | ROS/JNK/C-Jun Pathway is Involved in Chaetocin Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement [frontiersin.org]
- 16. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for imidazolidinone synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazolidinone scaffold is a privileged motif in medicinal chemistry and a cornerstone in the synthesis of numerous pharmaceuticals and biologically active compounds. The efficient and stereoselective construction of this heterocyclic system is of paramount importance. This guide provides a comparative overview of three prominent catalytic systems for the synthesis of imidazolidinones: a Palladium-catalyzed asymmetric diamination, a Copper-catalyzed intramolecular cyclization, and an organocatalytic approach pioneered by MacMillan.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the selected catalytic methodologies, offering a direct comparison of their efficacy under optimized conditions.
| Catalyst System | Reaction Type | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Key Substrates |
| Palladium(II) / Chiral Pyridine-Oxazoline | Asymmetric 1,2-Diamination | 5 mol% Pd(OAc)₂, 6 mol% Ligand | Up to 99 | Up to 97 | 24 | 1,3-Dienes, Dialkylureas |
| Copper(II) / Chiral Bidentate Oxazoline | Intramolecular Cyclization | 10 mol% Cu(OTf)₂ | Moderate to Good | High to Excellent | Not Specified | N-alkenylureas |
| MacMillan Organocatalyst | Diels-Alder Reaction | 5 mol% | Up to 99 | Up to 93 (exo) | Not Specified | α,β-Unsaturated Aldehydes, Dienes |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are representative of the conditions used to achieve the reported high efficacy and selectivity.
Palladium-Catalyzed Asymmetric 1,2-Diamination of 1,3-Dienes
This protocol is based on the work of Gong and Han for the synthesis of 4-vinylimidazolidin-2-ones.[1][2][3]
Materials:
-
Pd(OAc)₂ (5 mol%)
-
Chiral Phenyl-Substituted Pyridine-Oxazoline Ligand (L11) (6 mol%)
-
1,3-Diene (1.0 equiv)
-
Dialkylurea (1.0 equiv)
-
Benzoquinone (2.0 equiv)
-
4 Å Molecular Sieves
-
Tetrahydrofuran (THF) as solvent
Procedure:
-
To an oven-dried Schlenk tube are added Pd(OAc)₂ (5 mol%), the chiral pyridine-oxazoline ligand (6 mol%), and 4 Å molecular sieves.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.
-
The 1,3-diene (1.0 equiv), dialkylurea (1.0 equiv), and benzoquinone (2.0 equiv) are added sequentially under argon.
-
The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for 24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 4-vinylimidazolidin-2-one.
-
The yield and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Copper(II)-Catalyzed Enantioselective Intramolecular Cyclization of N-alkenylureas
This protocol is a general representation based on the findings of Fu and colleagues.[4]
Materials:
-
Cu(OTf)₂ (10 mol%)
-
Chiral Bidentate Oxazoline Ligand (e.g., L1) (12 mol%)
-
N-alkenylurea (1.0 equiv)
-
A suitable base (e.g., a tertiary amine)
-
A suitable solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, Cu(OTf)₂ (10 mol%) and the chiral bidentate oxazoline ligand (12 mol%) are dissolved in the solvent.
-
The solution is stirred at room temperature for 1 hour to allow for complex formation.
-
The N-alkenylurea substrate (1.0 equiv) and the base are added to the reaction mixture.
-
The reaction is stirred at a predetermined temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction is quenched, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography to yield the chiral bicyclic imidazolidinone.
-
Characterization and determination of enantiomeric excess are performed using standard analytical techniques.
MacMillan Organocatalyst in an Enantioselective Diels-Alder Reaction
This protocol describes the pioneering organocatalytic Diels-Alder reaction to form a precursor that can be converted to an imidazolidinone-containing structure.[5][6][7]
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan Catalyst) (5 mol%)
-
α,β-Unsaturated aldehyde (e.g., Cinnamaldehyde) (1.0 equiv)
-
Diene (e.g., Cyclopentadiene) (3.0 equiv)
-
Solvent system (e.g., Methanol/Water mixture)
Procedure:
-
The α,β-unsaturated aldehyde (1.0 equiv) and the MacMillan catalyst (5 mol%) are dissolved in the solvent system at room temperature.
-
The mixture is stirred for a few minutes to allow for the formation of the iminium ion intermediate.
-
The diene (3.0 equiv) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC for the disappearance of the aldehyde.
-
Once the reaction is complete, the mixture is diluted with a suitable organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by ¹H NMR and chiral GC or HPLC analysis.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathway for imidazolidinone synthesis and a typical experimental workflow for catalyst screening.
Caption: General reaction pathway for imidazolidinone synthesis.
References
- 1. Pd(II)-Catalyzed Asymmetric Oxidative 1,2-Diamination of Conjugated Dienes with Ureas [organic-chemistry.org]
- 2. Pd(II)-Catalyzed Asymmetric Oxidative 1,2-Diamination of Conjugated Dienes with Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper(II)-catalyzed enantioselective intramolecular cyclization of N-alkenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Thiazolidin-4-one Derivatives: A Comparative Guide to In Vitro and In Silico Evaluation
Thiazolidin-4-one derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of their in vitro and in silico evaluations, offering researchers and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies. The unique structural features of the thiazolidin-4-one core allow for diverse substitutions, leading to a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2]
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, showcasing the potency of different thiazolidin-4-one derivatives against a range of biological targets.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[3][4][5]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 13 | - | 15.18 | [5] |
| Compound 4p | Tumor cell lines | Significant growth inhibition | [3] |
| Compound 16 | Caco-2 (colon cancer) | 70 µg/ml | [4][6] |
| Tryptamine-thiazolidin-4-one YS4 | YKG-1 (glioblastoma) | 0.02 | [7] |
| Tryptamine-thiazolidin-4-one YS10 | SH-SY5Y (neuroblastoma) | 0.00044 | [7] |
Antimicrobial Activity
The antimicrobial potential of thiazolidin-4-one derivatives has been demonstrated against a variety of bacterial and fungal strains.[1][8][9]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4a | Pseudomonas fluorescens, Staphylococcus aureus | Not specified, but potent | [1] |
| 4e | Pseudomonas fluorescens, Staphylococcus aureus, fungal strains | Not specified, but potent | [1] |
| Series 1-18 | Escherichia coli (pMICec) | 2.14 (Compound 14 ) | [5] |
| 2,3-diaryl-thiazolidin-4-ones | Gram-positive and Gram-negative bacteria | 0.008–0.24 | [9] |
| Hybrid 31n | S. aureus biofilm (IC50) | 12.5 | [10] |
Enzyme Inhibition
Specific thiazolidin-4-one derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathways.[11][12][13]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2d | Carbonic Anhydrase I (hCA I) | 6.75 | [13] |
| 2d | Carbonic Anhydrase II (hCA II) | 7.55 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols commonly employed in the evaluation of thiazolidin-4-one derivatives.
In Vitro Anticancer Assays
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells (e.g., Caco-2, A549, SH-SY5Y) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4][14]
-
Compound Treatment: The cells are then treated with various concentrations of the thiazolidin-4-one derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antimicrobial Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.[1][9]
-
Serial Dilution: The thiazolidin-4-one derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
In Silico Molecular Docking
General Workflow for Predicting Binding Interactions:
-
Protein and Ligand Preparation: The 3D structure of the target protein (e.g., PI3Kα, COX-2, InhA) is obtained from a protein data bank (PDB).[4][11][15] The structures of the thiazolidin-4-one derivatives (ligands) are drawn and optimized using computational chemistry software.
-
Binding Site Identification: The active site of the protein is identified.
-
Docking Simulation: Molecular docking software (e.g., AutoDock, Molegro Virtual Docker) is used to predict the binding conformation and affinity of the ligands within the protein's active site.[12][16]
-
Analysis of Interactions: The docking results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This helps in understanding the mechanism of inhibition.[11]
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Workflow for evaluation of thiazolidin-4-one derivatives.
Caption: Inhibition of the PI3K/Akt pathway by thiazolidin-4-ones.
Caption: A typical workflow for molecular docking studies.
References
- 1. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX [rcpp-ie.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. library.dmed.org.ua [library.dmed.org.ua]
- 15. Molecular Docking &insilico Pharmacokinetic Parameters of Substituted Thiazolidin-4-ones as Anti-tubercular agents - ProQuest [proquest.com]
- 16. ptbreports.org [ptbreports.org]
A Comparative Guide to the Structure-Activity Relationship of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole, a heterocyclic aromatic compound, serves as a pivotal scaffold in medicinal chemistry due to its structural similarity to natural purines. This allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of benzimidazole derivatives, supported by quantitative data and experimental protocols.
I. Anticancer Activity: Targeting Kinase Signaling
A primary mechanism for the anticancer effects of many benzimidazole derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[4][5]
General Structure-Activity Relationship (SAR) for Anticancer Activity:
The anticancer potency of benzimidazole derivatives is significantly influenced by substituents at the N-1, C-2, and C-5/6 positions of the benzimidazole core.[4][6]
-
N-1 Position: Elongated side chains at this position have been shown to enhance VEGFR-2 inhibitory activity.[4] The presence of groups like 3,4,5-trimethoxy phenyl can also boost antiproliferative effects.[7]
-
C-2 Position: Substitution with aryl or heterocyclic moieties is a common strategy. For instance, linking with oxadiazole or triazole rings can yield potent compounds.[7][8]
-
C-5/6 Position: Modifications at these positions can modulate the compound's physiochemical properties and target interactions.
Comparative Analysis of VEGFR-2 Inhibitors
The following table summarizes the in-vitro anticancer activity of novel benzimidazole-oxadiazole derivatives against various cancer cell lines, with VEGFR-2 as a primary target. The data highlights how different substitutions on the C-2 phenyl ring influence cytotoxicity.
| Compound ID | Substitution (R) on C-2 Phenyl Ring | Target Cell Line | IC₅₀ (µM) | Reference Drug (Sorafenib) IC₅₀ (µM) |
| 4c | 4-Chloro | A549 (Lung) | 0.8 ± 0.03 | 3.98 ± 0.17 |
| MCF-7 (Breast) | 1.3 ± 0.05 | 5.51 ± 0.24 | ||
| PANC-1 (Pancreas) | 10.2 ± 0.41 | 4.69 ± 0.21 | ||
| 4d | 4-Methoxy | A549 (Lung) | 1.1 ± 0.04 | 3.98 ± 0.17 |
| MCF-7 (Breast) | 1.8 ± 0.07 | 5.51 ± 0.24 | ||
| PANC-1 (Pancreas) | 12.5 ± 0.53 | 4.69 ± 0.21 | ||
| 4r | 4-Trifluoromethyl | A549 (Lung) | 0.3 ± 0.01 | Not specified |
| MCF-7 (Breast) | 0.5 ± 0.02 | Not specified | ||
| PANC-1 (Pancreas) | 5.5 ± 0.22 | Not specified |
Data sourced from multiple studies.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[10][11]
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well microplate at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Add various concentrations of the benzimidazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for an additional 48-72 hours.[12]
-
MTT Addition: Add 10-50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 500-600 nm using a microplate reader.
-
IC₅₀ Calculation: The absorbance values are used to plot a dose-response curve, from which the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
II. Antimicrobial Activity
Benzimidazole derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[13][14] Their mechanism is often attributed to the inhibition of nucleic acid and protein synthesis by acting as a purine antagonist.[15]
General Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
C-2 Position: Substitution with moieties containing hydrazone or sulfonamide groups can enhance antimicrobial potential.[13][16]
-
N-1 Position: The nature of the substituent at the N-1 position can influence the compound's lipophilicity and, consequently, its ability to penetrate microbial cell walls.
-
Hybrid Molecules: Conjugating the benzimidazole scaffold with other bioactive molecules, like quinolones, can lead to synergistic antimicrobial effects.[16]
Comparative Analysis of Antibacterial Agents
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 1,2-disubstituted benzimidazole derivatives against Gram-negative bacteria.
| Compound ID | N-1 Substituent | C-2 Substituent | Target Organism | MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) |
| III | Varies | Varies | E. coli (tolC-mutant) | 2 | Not specified |
| 25d | Varies | Varies | E. coli (tolC-mutant) | 0.125 | Not specified |
| 66a | Varies | Varies | S. aureus (Gram +) | 3.12 | 12.50 (Chloramphenicol) |
| E. coli (Gram -) | 3.12 | 6.25 (Chloramphenicol) | |||
| 67b | Varies | Varies | B. cereus (Gram +) | 32 | 8 |
| E. coli (Gram -) | 64 | 8 |
Data sourced from multiple studies.[14][17]
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Perform serial two-fold dilutions of the benzimidazole derivatives in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (media only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance.
Conclusion
The benzimidazole scaffold is a versatile platform for developing novel therapeutics. SAR studies consistently highlight the importance of substitutions at the N-1, C-2, and C-5/6 positions for modulating biological activity.[18][19] As demonstrated in the comparative tables, minor structural modifications can lead to significant changes in potency against cancer cells and microbial pathogens. The provided experimental protocols for cytotoxicity and antimicrobial susceptibility testing represent standard methodologies for evaluating these compounds, forming the basis for further preclinical development. Future research will likely focus on optimizing these scaffolds to enhance target specificity and reduce potential toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activities of Thiazolidin-4-one Derivatives: A Theoretical and Experimental Overview
For Researchers, Scientists, and Drug Development Professionals
The thiazolidin-4-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for a wide array of biological activities, including its potential as an antioxidant. This guide provides a comparative analysis of the antioxidant activities of various thiazolidin-4-one derivatives, integrating both experimental findings and theoretical insights. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of novel antioxidant agents.
Experimental Data on Antioxidant Activity
The antioxidant capacity of thiazolidin-4-one derivatives is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a standard metric for this activity, with lower values indicating higher potency. A summary of reported activities for selected derivatives is presented below.
| Compound/Derivative Class | Assay | IC50 / EC50 Value | Standard & Value | Reference |
| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH | 91.63 ± 0.77 (% Inhibition) | Ascorbic Acid (similar) | [1][2] |
| 5-Arylidenethiazolidine-2,4-diones (20 compounds) | DPPH | 9.18–32.43 µg/mL | Ascorbic Acid | [3] |
| Thiazolidin-4-one-indometacin hybrids | DPPH | 0.54 ± 0.01 mM (most active) | Vitamin C | [3][4] |
| Oxazinyl-thiazolidin-4-ones | DPPH | 6.62 µg/mL (most active) | Ascorbic Acid (22.88 µg/mL) | [3][4] |
| Oxazinyl-thiazolidin-4-ones | Nitric Oxide (NO) Scavenging | 6.79 µg/mL (most active) | Ascorbic Acid (12.61 µg/mL) | [3][4] |
| Thiazolidin-4-one-benzothiazole hybrids | DPPH | 30.9 µg/mL (most active) | Ascorbic Acid (24.99 µg/mL) | [3][4] |
| Thiazolidin-4-one-benzothiazole hybrids | Nitric Oxide (NO) Scavenging | 33.82 µg/mL (most active) | Ascorbic Acid (25.18 µg/mL) | [3] |
| Thiazolidin-4-one-benzothiazole hybrids | Superoxide Anion Scavenging | 31.88 µg/mL (most active) | Ascorbic Acid (25.73 µg/mL) | [3] |
| Imidazo[2,1-b]thiazole-thiazolidin-4-one hybrids | Lipid Peroxidation | 0.565 ± 0.051 mM (most active) | Not specified | [3] |
| Fluorenone–thiazolidine-4-one scaffolds | DPPH | 27.70 ± 0.8 µM (most active) | Gallic Acid (117.92 ± 2.8 µM) | [5] |
Theoretical Analysis of Antioxidant Mechanisms
Computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the mechanisms by which thiazolidin-4-one derivatives exert their antioxidant effects. These studies help to elucidate structure-activity relationships at a molecular level.
Key Theoretical Parameters for Antioxidant Activity:
-
Bond Dissociation Enthalpy (BDE): The energy required to break a bond homolytically (e.g., an O-H or N-H bond). A lower BDE for a hydrogen-donating group indicates a greater ease of hydrogen atom transfer to a free radical, suggesting higher antioxidant activity.
-
Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP facilitates electron donation to a radical, favoring an electron transfer mechanism.
-
Proton Affinity (PA): The negative of the enthalpy change for the protonation of a molecule. This parameter is relevant in mechanisms involving proton loss.
-
Proton-Dissociation Enthalpy (PDE): The enthalpy change associated with the deprotonation of the antioxidant.
-
Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron from the antioxidant anion.
Dominant Antioxidant Mechanisms:
Theoretical studies have identified three primary mechanisms for the free radical scavenging activity of antioxidants:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArOH) directly donates a hydrogen atom to a free radical (R•).
-
ArOH + R• → ArO• + RH
-
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates.
-
ArOH + R• → ArOH•+ + R-
-
ArOH•+ → ArO• + H+
-
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then transfers an electron to the radical.
-
ArOH → ArO- + H+
-
ArO- + R• → ArO• + R-
-
For the core 4-thiazolidinone structure, DFT studies suggest that the Hydrogen Atom Transfer (HAT) mechanism is predominant , both in the gas phase and in solution. The active sites for hydrogen donation are typically the C-H bonds at the C2 and C5 positions of the thiazolidinone ring. The presence of phenolic hydroxyl groups on substituents dramatically enhances antioxidant activity, often making the O-H bond the primary site for HAT due to its lower BDE.
The following diagram illustrates the workflow for a combined experimental and theoretical study of antioxidant activity.
Caption: Combined workflow for assessing antioxidant activity.
Antioxidant Mechanisms & Signaling Pathways
The primary mechanism of action for many thiazolidin-4-one derivatives as antioxidants is direct free radical scavenging. The specific pathway (HAT, SET-PT, or SPLET) is influenced by the solvent and the molecular structure of the derivative.
Caption: Major free radical scavenging mechanisms.
While direct scavenging is well-documented, the interaction of thiazolidin-4-one derivatives with cellular antioxidant signaling pathways, such as the Keap1/Nrf2 pathway, is a developing area of research. The Nrf2 pathway is a master regulator of the cellular antioxidant response, inducing the expression of numerous protective genes. Some studies have shown that certain antioxidants can activate this pathway, leading to a more robust and lasting defense against oxidative stress.[6][7] However, specific studies detailing the modulation of the Nrf2 pathway by thiazolidin-4-one derivatives are limited. This represents a promising avenue for future investigations into their full therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), test compound solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
Add a specific volume (e.g., 50 µL) of the test compound solution to a larger volume (e.g., 1 mL) of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent instead of the test compound is also measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
-
Reagents: ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). The ABTS•+ working solution is prepared by mixing these two solutions and allowing them to react in the dark for 12-16 hours. The solution is then diluted with a buffer (e.g., phosphate buffer saline, pH 7.4) to a specific absorbance at 734 nm.
-
Procedure:
-
Add a small volume of the test compound solution to a larger volume of the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The calculation of scavenging activity and IC50 is similar to the DPPH assay.
Conclusion
Thiazolidin-4-one derivatives represent a versatile class of compounds with significant, tunable antioxidant activity. Experimental data consistently demonstrate their efficacy in scavenging various free radicals. The potency of these derivatives is highly dependent on the nature and position of substituents on the thiazolidin-4-one core, with phenolic hydroxyl groups being particularly effective at enhancing activity.
Theoretical studies corroborate these findings, primarily pointing to a Hydrogen Atom Transfer (HAT) mechanism for their antioxidant action. DFT calculations of parameters like BDE are invaluable for predicting antioxidant potential and guiding the rational design of new, more potent derivatives. While the direct radical scavenging properties are well-established, further research is warranted to explore their effects on cellular antioxidant signaling pathways, which could reveal additional mechanisms contributing to their protective effects against oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorenone–thiazolidine-4-one scaffolds as antidiabetic and antioxidant agents: design, synthesis, X-ray crystal structures, and binding and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Thiazolidin-4-one Derivatives: A Comparative Analysis of Their Antibacterial Potential
Thiazolidin-4-one derivatives have emerged as a promising class of heterocyclic compounds in the quest for novel antimicrobial agents. Possessing a versatile scaffold, these derivatives have demonstrated a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. This guide provides a comparative analysis of their efficacy, supported by experimental data from several key studies, to assist researchers and drug development professionals in this field.
Comparative Antibacterial Activity
The antibacterial potency of thiazolidin-4-one derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the quantitative data from various studies, showcasing the activity of different derivatives against a range of bacterial strains.
| Table 1: Antibacterial Activity of 2,3-Diaryl-Thiazolidin-4-ones [1] | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Compound | B. cereus | S. aureus | L. monocytogenes | S. Typhimurium | E. cloacae | P. aeruginosa | | | MIC/MBC (mg/mL) | MIC/MBC (mg/mL) | MIC/MBC (mg/mL) | MIC/MBC (mg/mL) | MIC/MBC (mg/mL) | MIC/MBC (mg/mL) | | 5 | 0.03/0.06 | 0.06/0.12 | 0.03/0.06 | 0.008/0.016 | 0.015/0.03 | 0.03/0.06 | | 8 | 0.03/0.06 | 0.12/0.24 | 0.03/0.06 | 0.015/0.03 | 0.015/0.03 | 0.03/0.06 | | 15 | 0.03/0.06 | 0.12/0.24 | 0.03/0.06 | 0.015/0.03 | 0.015/0.03 | 0.03/0.06 | | Ampicillin | 0.1/0.2 | 0.1/0.2 | 0.1/0.2 | 0.3/0.6 | 0.3/0.6 | 0.3/0.6 | | Streptomycin | 0.05/0.1 | 0.05/0.1 | 0.025/0.05 | 0.1/0.2 | 0.1/0.2 | 0.1/0.2 |
In this study, compound 5 demonstrated the most significant antibacterial activity, with a particularly low MIC against S. Typhimurium.[1]
| Table 2: Antibacterial Activity of Novel 4-Thiazolidinone Derivatives [2][3] | | :--- | :--- | :--- | :--- | | Compound | S. aureus | P. fluorescens | Fungal Strains | | | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | | 4a | 100 | 100 | 100-200 | | 4e | 100 | 100 | 100-200 |
Compounds 4a and 4e from this series were identified as the most potent, displaying notable activity against both bacteria and fungi.[2][3]
| Table 3: Antibacterial Activity of 2-Iminothiazolidin-4-ones against Biofilm Formation [4] | | :--- | :--- | :--- | | Compound | P. aeruginosa Biofilm Inhibition (%) | MIC (µM) | | 1h | 61.34 | 125.4 | | 1m | 62.69 | 162.1 | | 1n | 56.74 | 157.9 |
This research highlights the potential of thiazolidin-4-one derivatives in combating biofilm formation, a critical factor in antibiotic resistance.[4]
Structure-Activity Relationship (SAR)
The antibacterial efficacy of thiazolidin-4-one derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Key observations from structure-activity relationship studies include:
-
The presence of a nitro group at the 4-position of a benzene ring and certain substituents on a benzothiazole ring (e.g., 4-Cl and 6-OMe) appear to enhance antibacterial activity.[1]
-
Conversely, combinations of certain groups, such as a 4-NO2 on the benzene ring with a 6-EtO on the benzothiazole ring, can be detrimental to activity.[1]
-
Quantitative structure-activity relationship (QSAR) studies have revealed that steric and electronic factors, such as heat of formation and dipole energy, have a strong correlation with the biological activity of these compounds.[5][6]
Experimental Protocols
The evaluation of the antibacterial activity of thiazolidin-4-one derivatives predominantly relies on two established methods:
-
Microdilution Method (for MIC and MBC determination): This technique involves preparing a series of dilutions of the test compounds in a liquid growth medium in microtiter plates. Bacterial suspension is added to each well, and the plates are incubated. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth. To determine the MBC, an aliquot from the wells showing no growth is subcultured on agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.[1]
-
Agar Well/Disk Diffusion Method: In this method, a standardized inoculum of bacteria is uniformly spread on the surface of an agar plate. Wells are then punched into the agar, or paper disks impregnated with the test compound are placed on the surface. After incubation, the diameter of the zone of inhibition (the area around the well or disk where bacterial growth is inhibited) is measured. This method provides a qualitative or semi-quantitative measure of antibacterial activity.[7][8]
Visualizing Experimental Workflows and Potential Mechanisms
To better understand the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for evaluating the antibacterial activity of thiazolidin-4-one derivatives.
Caption: Proposed mechanism of action involving the inhibition of the MurB enzyme.
Conclusion
The comparative analysis reveals that thiazolidin-4-one derivatives represent a versatile and potent class of antibacterial agents. The extensive research into their synthesis and biological evaluation has yielded compounds with significant activity against a wide range of bacteria, including drug-resistant strains. The ability of some derivatives to inhibit biofilm formation further underscores their therapeutic potential. Future research should continue to explore the vast chemical space of these derivatives, guided by structure-activity relationship insights, to develop novel and effective antibacterial drugs. The proposed inhibition of the MurB enzyme provides a promising target for further mechanistic studies and rational drug design.
References
- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis and Antimicrobial Screening of Some Thiazolidin-4-one Derivatives | Scilit [scilit.com]
Evaluating Imidazolidine-4-one Derivatives: A Comparative Guide to Antimicrobial and Antioxidant Activities
Imidazolidine-4-one scaffolds have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative evaluation of their antimicrobial and antioxidant properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Performance Comparison
The biological activity of imidazolidine-4-one derivatives is significantly influenced by the nature and position of substituents on the imidazolidine ring. The following tables summarize the quantitative antimicrobial and antioxidant activities of various derivatives as reported in scientific literature.
Table 1: Antimicrobial Activity of Imidazolidine-4-one Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Description | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| IIIj | 4-(1,3-bis(benzo[d][1][2]dioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-diethyl aniline | >100 | 25 | >100 | 12.5 | >100 | [1] |
| IIIk | 4-(1,3-bis(benzo[d][1][2]dioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | 25 | 12.5 | 25 | 12.5 | 25 | [1] |
| IIIb | N,N-diethyl-4-(4-methyl-1,3-dipentylimidazolidin-2-yl)aniline | 25 | >100 | >100 | 25 | >100 | [1] |
| IIIf | 4-(1,3-bis((5-bromothiophen-2-yl)methyl)-4-methylimidazolidin-2-yl)-N,N-diethylaniline | >100 | >100 | >100 | >100 | 25 | [1] |
| IIIg | 4-(1,3-bis((5-bromothiophen-2-yl)methyl)-4-methylimidazolidin-2-yl)-N,N-dimethylaniline | >100 | 25 | 25 | >100 | >100 | [1] |
| Standard | Griseofulvin (antifungal) | - | - | - | 6.25 | 6.25 | [1] |
Note: Lower MIC values indicate higher antimicrobial activity.
Due to the limited availability of directly comparable public data on the antioxidant activity of a series of imidazolidine-4-one derivatives in terms of IC50 values, a quantitative comparison table for antioxidant activity is not provided at this time. The antioxidant potential is often assessed using methods like DPPH or ABTS radical scavenging assays, with results typically presented as the concentration required for 50% inhibition (IC50).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for assessing the antimicrobial and antioxidant activities of imidazolidine-4-one derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the imidazolidine-4-one derivatives in a suitable solvent (e.g., DMSO).
- Bacterial/Fungal Strains: Use standardized microbial strains (e.g., from ATCC).
- Growth Media: Prepare appropriate liquid broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
2. Inoculum Preparation:
- Aseptically pick a few colonies of the microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
- Dilute this standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
3. Assay Procedure:
- Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
- The final volume in each well should be 100 µL after dilution.
- Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
- Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).
- Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
4. Determination of MIC:
- After incubation, visually inspect the plates for turbidity.
- The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
1. Preparation of Reagents:
- DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
- Test Compounds: Prepare serial dilutions of the imidazolidine-4-one derivatives in methanol.
- Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used for comparison.
2. Assay Procedure:
- Add a fixed volume of the DPPH solution (e.g., 1 mL) to a series of test tubes.
- Add a small volume of the different concentrations of the test compounds (e.g., 100 µL) to the DPPH solution.
- Prepare a blank sample containing methanol and the DPPH solution.
- Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
3. Measurement and Calculation:
- Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
- The scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.
- The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate the logical flow of experiments and potential signaling pathways.
Caption: Experimental workflow for the evaluation of imidazolidine-4-one derivatives.
Caption: Postulated ROS-mediated pathway for cellular activity.
References
comparing SN1 and SN2 reaction mechanisms for benzyl halides
A Comprehensive Guide to SN1 and SN2 Reaction Mechanisms for Benzyl Halides
For researchers, scientists, and professionals in drug development, a nuanced understanding of nucleophilic substitution reactions is paramount. Benzyl halides present a particularly interesting case study as they can undergo substitution via both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. The preferred mechanism is delicately balanced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent system.[1][2] This guide provides an objective comparison of these two mechanisms for benzyl halides, supported by experimental data and detailed protocols.
Unraveling the Dueling Mechanisms: SN1 vs. SN2
Benzyl halides are unique because the benzene ring can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction.[1][3][4]
-
The SN1 Mechanism: This is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a resonance-stabilized benzylic carbocation.[1][5][6] The second step is the rapid attack of the nucleophile on this planar carbocation, which can occur from either face, often leading to a racemic mixture if the starting material is chiral.[5][6] The reaction rate is dependent only on the concentration of the benzyl halide, following first-order kinetics (Rate = k[Alkyl Halide]).[5][7]
-
The SN2 Mechanism: This is a one-step, concerted reaction. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[5] This leads to a transition state where the carbon is partially bonded to both the incoming nucleophile and the outgoing leaving group.[5] This mechanism results in an inversion of stereochemistry at the reaction center.[6] The reaction rate is dependent on the concentrations of both the benzyl halide and the nucleophile, thus following second-order kinetics (Rate = k[Alkyl Halide][Nucleophile]).[5][7]
Key Factors Influencing the Reaction Pathway
The competition between SN1 and SN2 pathways for benzyl halides is dictated by the following factors:
-
Substrate Structure: While primary benzyl halides favor the SN2 mechanism due to minimal steric hindrance, tertiary benzylic halides strongly favor the SN1 pathway because they can form a more stable tertiary carbocation.[8] Secondary benzyl halides are capable of reacting via either mechanism, and the predominant pathway is highly dependent on the other reaction conditions. Furthermore, electron-donating substituents on the benzene ring stabilize the benzylic carbocation, promoting the SN1 mechanism, whereas electron-withdrawing groups favor the SN2 pathway.[9]
-
The Nucleophile: The strength of the nucleophile is a critical determinant. Strong nucleophiles (e.g., CN⁻, OH⁻, RO⁻) will favor the bimolecular SN2 reaction, as they are more likely to attack the substrate directly.[2][10] Weak nucleophiles, such as water or alcohols, favor the SN1 mechanism because they will wait for the formation of the carbocation before attacking.[10] Reactions with weak nucleophiles that also serve as the solvent are termed solvolysis reactions.[10]
-
The Leaving Group: A good leaving group is essential for both mechanisms as it must be able to stabilize the negative charge it takes upon departing.[10] Good leaving groups are typically weak bases.[11] For halides, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻.[11]
-
The Solvent: The choice of solvent can be the deciding factor.
-
Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can stabilize both the carbocation intermediate and the leaving group in an SN1 reaction, thereby accelerating this pathway.[12][13][14]
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) lack these O-H or N-H bonds. They can dissolve the nucleophilic salt but do not solvate the anion (the nucleophile) as strongly.[14][15] This leaves the nucleophile "freer" and more reactive, thus favoring the SN2 mechanism.[2][15]
-
Quantitative Data on Benzyl Halide Solvolysis
The following table summarizes kinetic data for the solvolysis of various substituted benzyl chlorides, which typically proceeds through an SN1 or a mixed SN1/SN2 mechanism. The data highlights the significant impact of substituents on the reaction rate.
| Substrate | Solvent | Rate Constant (k_solv) at 25°C (s⁻¹) |
| 4-Methoxybenzyl chloride | 20% acetonitrile in water | 2.2 |
| Benzyl chloride | 50% aqueous acetone | Data at 50°C |
| Benzyl chloride | 50% aqueous ethanol | Data at 50°C |
| 3,4-Dinitrobenzyl chloride | 20% acetonitrile in water | 1.1 x 10⁻⁸ |
| Data sourced from a study on the solvolysis of ring-substituted benzyl chlorides.[16][17] |
Experimental Protocols
Determining Reaction Order via the Method of Initial Rates
A common method to experimentally determine whether a reaction follows an SN1 or SN2 pathway is the method of initial rates.[18][19] This involves measuring the rate of reaction at the very beginning, before the concentrations of reactants have changed significantly.
Objective: To determine the order of the reaction with respect to the benzyl halide and the nucleophile.
Materials:
-
Benzyl halide (e.g., benzyl chloride)
-
Nucleophile (e.g., sodium hydroxide)
-
Appropriate solvent (e.g., a polar aprotic solvent like acetone for SN2, or a polar protic solvent mixture like aqueous ethanol for SN1)
-
UV-Vis Spectrophotometer or HPLC system
-
Thermostatted reaction vessel
-
Standard laboratory glassware and reagents
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the benzyl halide and the nucleophile at known concentrations in the chosen solvent.
-
Kinetic Runs:
-
Run 1 (Baseline): Mix specific volumes of the benzyl halide and nucleophile solutions in the thermostatted vessel.
-
Run 2 (Varying [Benzyl Halide]): Double the initial concentration of the benzyl halide while keeping the nucleophile concentration the same as in Run 1.
-
Run 3 (Varying [Nucleophile]): Double the initial concentration of the nucleophile while keeping the benzyl halide concentration the same as in Run 1.
-
-
Monitoring Reaction Progress: Immediately after mixing, begin monitoring the reaction. This can be done by:
-
UV-Vis Spectroscopy: If the product or reactant has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength over time.[16]
-
HPLC: At specific time intervals, withdraw a small aliquot of the reaction mixture, quench the reaction (e.g., by rapid cooling or adding a quenching agent), and analyze the concentration of the reactant or product by HPLC.[16]
-
Titration: For reactions that produce an acid or base, samples can be taken at intervals and titrated to determine the change in concentration.[20]
-
-
Calculating Initial Rates: For each run, plot the concentration of the reactant versus time. The initial rate is the negative of the slope of the tangent to this curve at time t=0.[20]
-
Determining the Rate Law:
-
Compare the initial rate of Run 2 to Run 1. If doubling the benzyl halide concentration doubles the rate, the reaction is first order in benzyl halide. If it quadruples the rate, it is second order.
-
Compare the initial rate of Run 3 to Run 1. If doubling the nucleophile concentration has no effect on the rate, the reaction is zero order in nucleophile (suggesting an SN1 mechanism). If it doubles the rate, the reaction is first order in nucleophile (suggesting an SN2 mechanism).[21]
-
From these results, the overall rate law can be determined, which distinguishes between the SN1 and SN2 mechanisms.[7]
-
Visualizing the Mechanisms
SN1 Reaction Mechanism for a Benzyl Halide
Caption: The two-step SN1 mechanism involving a resonance-stabilized carbocation.
SN2 Reaction Mechanism for a Benzyl Halide
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. users.wfu.edu [users.wfu.edu]
- 16. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 18. chm.uri.edu [chm.uri.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 1-Benzylimidazolidin-4-one: A Step-by-Step Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For a compound like 1-Benzylimidazolidin-4-one, which lacks extensive public safety data, a cautious and compliant approach is essential. This guide provides a procedural framework to ensure the safe handling and disposal of this substance.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, treating it as a potentially hazardous substance.
Step 1: Hazard Identification and Assessment Before handling, the first and most critical step is to understand the chemical's hazards.
-
Obtain the SDS: Contact the manufacturer or supplier to obtain the specific Safety Data Sheet for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, handling, storage, and disposal.
-
Hazard Classification: Based on the SDS, determine if the waste is hazardous according to the Environmental Protection Agency (EPA) criteria (ignitability, corrosivity, reactivity, toxicity) or other local regulations.[1] If an SDS is unavailable, the chemical should be treated as hazardous waste as a precautionary measure.[1][2]
Step 2: Wear Appropriate Personal Protective Equipment (PPE) Based on the handling guidelines for similar imidazolidinone and piperidone derivatives, the following PPE should be worn:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential.[3][4]
-
Hand Protection: Wear chemically resistant gloves. Inspect gloves for any damage before use.[3]
-
Protective Clothing: A standard lab coat should be worn.[5]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, use a NIOSH-approved respirator.[4] All handling of the waste should ideally be performed within a chemical fume hood.[6]
Step 3: Segregation and Collection of Waste Proper segregation prevents dangerous chemical reactions.[1][6]
-
Dedicated Waste Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible with the substance.[1][2] The original container is often a good choice.[1]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials must be kept separate.[6][7]
-
Solid vs. Liquid: If the waste is in solid form, sweep it up carefully to avoid creating dust.[4][8] If it's a liquid, use an inert absorbent material to contain any spills before collection.[5]
Step 4: Labeling the Waste Container Clear and accurate labeling is a regulatory requirement and crucial for safety.
-
"Hazardous Waste" Label: The container must be clearly marked with the words "Hazardous Waste."[2][6]
-
Contents Identification: List the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[2]
Step 5: Safe Storage in the Laboratory Waste must be stored safely pending pickup.
-
Secure Location: Store the sealed waste container in a designated, secure area away from general laboratory traffic.[9]
-
Secondary Containment: Place the container in a secondary containment unit, such as a chemical-resistant tub or tray, to contain any potential leaks.[1][2]
-
Ventilation: Ensure the storage area is well-ventilated.[5]
Step 6: Arrange for Professional Disposal Never dispose of laboratory chemicals down the drain or in the regular trash unless explicitly approved by your EHS department.[2][3]
-
Contact EHS: Follow your institution's established procedures for chemical waste pickup. Contact your EHS or a designated waste management department to schedule a collection.[2]
-
Licensed Disposal Service: The waste will be handled by a licensed professional service that specializes in the treatment and disposal of hazardous laboratory waste in compliance with all regulations.[9]
Safety and Handling of Related Compounds
While specific data for this compound is limited, the following table summarizes handling precautions for similar compounds, which may serve as a useful, albeit preliminary, reference.
| Precaution Category | Guideline for Imidazolidinone and Piperidone Derivatives | Source(s) |
| Eye Contact | Causes serious eye irritation. Rinse cautiously with water for several minutes. | [3][10] |
| Skin Contact | May cause skin irritation or an allergic reaction. Wash with plenty of soap and water. | [3][11][12] |
| Inhalation | May cause respiratory irritation. Move to fresh air if inhaled. | [3][12] |
| Ingestion | Harmful if swallowed. Call a poison center or doctor if you feel unwell. | [3][11][13] |
| Engineering Controls | Use only outdoors or in a well-ventilated area. Eyewash stations and safety showers should be nearby. | [3][5][10] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and incompatible materials like strong oxidizing agents. | [3][5][10] |
| Spill Response | For solids, sweep up and shovel into a suitable container for disposal. For liquids, absorb with inert material. Prevent entry into drains. | [4][5][8] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for proper laboratory chemical waste disposal.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of laboratory chemical waste.
By adhering to this structured disposal protocol, researchers and laboratory personnel can manage chemical waste like this compound responsibly, ensuring the safety of themselves and their colleagues while protecting the environment.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. atamankimya.com [atamankimya.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Essential Safety and Logistical Information for Handling 1-Benzylimidazolidin-4-one
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Benzylimidazolidin-4-one (CAS 114981-11-2) was not found in the available public resources. The following guidance is based on general laboratory safety principles for handling new or not fully characterized chemical compounds and information from SDSs of structurally similar compounds. This information is not a substitute for a compound-specific risk assessment, which must be conducted once a detailed SDS is obtained.
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound, it should be handled with caution in a well-ventilated laboratory environment, preferably within a chemical fume hood.[1][2][3] The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[1][3][4]
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[3] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[4] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum recommendation for handling powders. For procedures that may generate aerosols or vapors, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary. |
Operational Plan for Safe Handling
The following is a step-by-step guide for the safe handling of this compound, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure that a current and specific Safety Data Sheet (SDS) for this compound has been reviewed and understood by all personnel involved.
-
Work must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3]
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[3]
-
Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
2. Handling and Experimental Procedures:
-
Don the appropriate PPE as outlined in Table 1 before handling the chemical.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep containers with the compound tightly closed when not in use.[1][2][3]
3. Spill and Emergency Procedures:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with an appropriate solvent and decontaminating solution.
-
For larger spills, evacuate the area and follow the institution's emergency response protocol.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[5]
-
In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5]
-
If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
Disposal Plan
All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, contaminated gloves, and wipes), in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not pour chemical waste down the drain.[5]
Experimental Workflow
The following diagram illustrates a generalized workflow for the safe handling of this compound.
Caption: Generalized workflow for the safe handling of chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
